5-(Chloromethyl)pyrimidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-1-5-2-7-4-8-3-5/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDIIDXRVCNTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=N1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563354 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101346-02-5 | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101346-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-(chloromethyl)pyrimidine, a versatile heterocyclic compound widely utilized as a key intermediate in the synthesis of a diverse range of biologically active molecules. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on its application in the development of pharmaceuticals, particularly kinase inhibitors, and agrochemicals.
Core Properties and Identification
This compound is a reactive building block valued for its pyrimidine core and the electrophilic chloromethyl group. It is commercially available as both the free base and its hydrochloride salt, each with a distinct CAS Number for unambiguous identification.
Table 1: Chemical Identification of this compound and its Hydrochloride Salt
| Identifier | This compound | This compound hydrochloride |
| CAS Number | 101346-02-5[1][2][3] | 1337879-54-5[4] |
| Molecular Formula | C₅H₅ClN₂[1][3] | C₅H₅ClN₂·HCl[4] |
| Molecular Weight | 128.56 g/mol [1][3] | 164.51 g/mol [4] |
| IUPAC Name | This compound[3] | This compound hydrochloride |
Table 2: Physicochemical Properties of this compound and its Derivatives
| Property | This compound | This compound hydrochloride | 5-(Chloromethyl)-2-methylpyrimidine |
| Appearance | - | Brown solid[4] | - |
| Boiling Point | 219.0±15.0 °C (Predicted)[1] | - | 213.8 °C[5] |
| Density | 1.241±0.06 g/cm³ (Predicted)[1] | - | 1.189 g/cm³[5] |
| pKa | 1.63±0.10 (Predicted)[1] | - | - |
| Storage Conditions | - | Store at 0-8 °C[4] | - |
Synthesis and Reactivity
The primary utility of this compound in organic synthesis stems from the high reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the pyrimidine moiety into a wide array of molecular scaffolds.
General Synthetic Workflow
The synthesis of derivatives using this compound typically follows a straightforward nucleophilic substitution pathway.
References
5-(Chloromethyl)pyrimidine synthesis from simple precursors
An In-Depth Technical Guide to the Synthesis of 5-(Chloromethyl)pyrimidine from Simple Precursors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of a wide array of biologically active compounds. Its utility lies in the reactive chloromethyl group, which allows for facile nucleophilic substitution and the introduction of diverse functional moieties onto the pyrimidine scaffold. This guide provides a comprehensive overview of two proposed synthetic pathways for this compound starting from simple, non-heterocyclic precursors. Detailed, analogous experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate its synthesis in a laboratory setting.
Introduction
The pyrimidine nucleus is a fundamental structural motif in numerous pharmaceuticals and agrochemicals. The functionalization of the pyrimidine ring is a key strategy in the development of novel therapeutic agents. This compound, in particular, is a valuable synthon, enabling the extension of the pyrimidine core at the C5 position to construct more complex molecular architectures. This document outlines two logical and practical synthetic routes for its preparation from simple starting materials.
Proposed Synthetic Pathways
Two primary routes are proposed for the synthesis of this compound:
-
Route A: A two-step synthesis commencing with the construction of the pyrimidine ring to form 5-methylpyrimidine, followed by a free-radical chlorination of the methyl group.
-
Route B: A multi-step pathway involving the synthesis of a pyrimidine-5-carboxylic acid ester, followed by its reduction to 5-(hydroxymethyl)pyrimidine, and subsequent chlorination of the alcohol to the desired product.
Route A: From 5-Methylpyrimidine
This route offers a more direct approach to the target molecule.
Logical Workflow for Route A
Spectroscopic Data of 5-(Chloromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(chloromethyl)pyrimidine, a key building block in medicinal chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide combines high-quality predicted data with analysis of closely related analogs to offer a reliable reference for researchers. The methodologies for obtaining such spectroscopic data are also detailed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound.
¹H NMR Data
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| 9.18 | Singlet | 1H | H-2 |
| 8.85 | Singlet | 2H | H-4, H-6 |
| 4.75 | Singlet | 2H | -CH₂Cl |
Solvent: CDCl₃, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is based on computational predictions.
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to display four signals, corresponding to the four distinct carbon environments in this compound.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
| 158.5 | C-4, C-6 |
| 157.0 | C-2 |
| 133.0 | C-5 |
| 45.0 | -CH₂Cl |
Solvent: CDCl₃. Data is based on computational predictions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the pyrimidine ring and the chloromethyl group.
Table 3: Characteristic IR Absorption Bands for this compound (Analog-based)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~1600-1400 | Medium to Strong | C=C and C=N stretching (pyrimidine ring) |
| ~1450-1400 | Medium | CH₂ scissoring |
| ~1250-1200 | Medium | C-H in-plane bending |
| ~800-600 | Strong | C-Cl stretching |
Data is based on characteristic vibrational frequencies of similar pyrimidine and chloromethyl-containing compounds.[1]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum is expected to show a molecular ion peak and characteristic isotopic patterns due to the presence of a chlorine atom.
Table 4: Expected Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 128/130 | ~3:1 | [M]⁺ (Molecular ion) |
| 93 | Variable | [M-Cl]⁺ |
| 79 | Variable | [M-CH₂Cl]⁺ |
The characteristic 3:1 isotopic pattern for the molecular ion is due to the natural abundance of ³⁵Cl and ³⁷Cl.[1]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR Acquisition: Use a spectrometer operating at 300 MHz or higher. Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[1]
-
¹³C NMR Acquisition: Use a spectrometer operating at 75 MHz or higher. Acquire a proton-decoupled ¹³C spectrum. A significantly larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[1]
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method can be employed.
-
Data Acquisition: Utilize an FT-IR spectrometer to collect the spectrum in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background scan should be performed prior to analyzing the sample.[1]
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight). The spectrum is typically acquired over a mass range of m/z 50-300.[1]
Visualized Workflows
The following diagrams illustrate the logical flow of spectroscopic analysis and a general experimental workflow.
References
An In-depth Technical Guide to the Chemical Reactivity and Stability of 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chloromethyl)pyrimidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a reactive chloromethyl group attached to a pyrimidine ring, renders it a valuable building block for the synthesis of a diverse array of more complex molecules. The pyrimidine core is a common motif in numerous biologically active compounds, and the ability to introduce various functionalities via the chloromethyl handle makes this compound a key intermediate in the development of novel therapeutic agents and agrochemicals. This guide provides a comprehensive overview of the chemical reactivity and stability of this compound, presenting key data, experimental protocols, and potential reaction and degradation pathways.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 101346-02-5 |
| Molecular Formula | C₅H₅ClN₂ |
| Molecular Weight | 128.56 g/mol |
| Appearance | Off-white to slight yellow solid |
| Purity | ≥ 95% (NMR) |
| Storage Conditions | Store at 0-8 °C |
Chemical Reactivity
The core of this compound's utility lies in the high reactivity of its chloromethyl group, which is highly susceptible to nucleophilic substitution reactions. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating the displacement of the chloride ion by a wide range of nucleophiles. This reactivity is a cornerstone of its application as a synthetic intermediate.
Nucleophilic Substitution Reactions
The primary reaction pathway for this compound is the SN2 reaction at the chloromethyl carbon. This allows for the facile introduction of nitrogen, sulfur, and oxygen-containing functional groups.
Caption: General SN2 reaction of this compound.
Reactions with Nitrogen Nucleophiles: Primary and secondary amines readily react with this compound to form the corresponding 5-(aminomethyl)pyrimidine derivatives. These reactions are fundamental in the synthesis of various biologically active molecules.
Reactions with Sulfur Nucleophiles: Thiols and their corresponding thiolates are potent nucleophiles that react efficiently with this compound to yield 5-(thiomethyl)pyrimidine derivatives.
Reactions with Oxygen Nucleophiles: Alkoxides and phenoxides, typically generated by treating the corresponding alcohol or phenol with a base, can displace the chloride to form ether linkages.
While specific yield data for reactions of this compound are not consistently reported in peer-reviewed literature, the reactions are generally considered to be efficient. Table 2 summarizes the types of nucleophilic substitution reactions.
| Nucleophile Class | Reagent Example | Product Type |
| Nitrogen | Piperidine | 5-(Piperidinomethyl)pyrimidine |
| Sulfur | Sodium thiophenoxide | 5-(Phenylthiomethyl)pyrimidine |
| Oxygen | Sodium methoxide | 5-(Methoxymethyl)pyrimidine |
Experimental Protocols for Nucleophilic Substitution
The following are generalized protocols for nucleophilic substitution reactions with this compound, based on established procedures for analogous compounds.
Protocol 1: Reaction with an Amine (e.g., Piperidine)
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., anhydrous N,N-Dimethylformamide), add piperidine (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-(piperidinomethyl)pyrimidine.
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
-
Dissolve the thiophenol (1.1 eq) in a suitable solvent such as ethanol.
-
Add a solution of a base like sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiophenoxide.
-
Add a solution of this compound (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Chemical Stability and Degradation
The stability of this compound is a critical factor for its storage and handling, as well as for its application in multi-step syntheses. The reactive nature of the chloromethyl group makes the compound susceptible to degradation under certain conditions.
Potential Degradation Pathways
Based on the chemical structure, the following degradation pathways are likely for this compound.
Caption: Potential degradation pathways for this compound.
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or in protic solvents, which would lead to the formation of 5-(hydroxymethyl)pyrimidine. The rate of hydrolysis is expected to increase with higher temperatures and at neutral to alkaline pH.
-
Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The exact degradation products would depend on the temperature and atmosphere but could involve polymerization or elimination reactions.
-
Photodegradation: Exposure to UV or visible light may induce degradation. The pyrimidine ring and the carbon-chlorine bond could be susceptible to photolytic cleavage.
Forced Degradation Studies
To elucidate the degradation profile and establish a stability-indicating analytical method, forced degradation studies are essential. The following are suggested experimental protocols based on general principles.
Table 3: Recommended Conditions for Forced Degradation Studies
| Condition | Protocol |
| Acidic Hydrolysis | Dissolve the compound in 0.1 M HCl and heat at 60°C for 24-48 hours. |
| Basic Hydrolysis | Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24-48 hours. |
| Oxidative Degradation | Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 80°C for 48 hours. |
| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1 |
An In-depth Technical Guide to the Solubility of 5-(Chloromethyl)pyrimidine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5-(chloromethyl)pyrimidine, a key intermediate in the synthesis of a wide range of pharmaceuticals and agrochemicals.[1] Understanding the solubility of this compound in various organic solvents is critical for its application in medicinal chemistry, drug discovery, and process development. This document details available solubility data, experimental protocols for solubility determination, and relevant workflows for its synthetic applications.
Core Solubility Data
Table 1: Quantitative Solubility of 2-(Chloromethyl)pyrimidine Hydrochloride
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[2][3] |
| Dimethyl Sulfoxide (DMSO) | 20[2][3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10[2][3] |
| Ethanol | 2[2][3] |
Note: The data presented is for 2-(chloromethyl)pyrimidine hydrochloride and should be considered as an estimate for this compound. Actual solubility should be determined experimentally.
Experimental Protocols for Solubility Determination
A precise understanding of a compound's solubility is crucial for drug development. The following are generalized yet detailed protocols for determining both the kinetic and thermodynamic solubility of pyrimidine derivatives like this compound.
Thermodynamic Solubility Determination
This method measures the equilibrium solubility of a compound, which is a critical parameter for lead optimization and formulation development.[4]
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)
-
Vials with screw caps
-
Analytical balance
-
Constant temperature shaker or water bath
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure that undissolved solid remains at the end of the experiment.[4]
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker or water bath set to a specific temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation of Solid and Liquid Phases: After equilibration, allow the samples to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at high speed to pellet the undissolved solid.[4]
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. If necessary, filter the supernatant using a syringe filter compatible with the solvent.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[4]
Gravimetric Method for Solubility in Methanol
A gravimetric method can also be employed to determine solubility, as has been demonstrated for other pyrimidine derivatives in methanol.[5]
Procedure:
-
Sample Preparation: Add an excess mass of this compound to a known mass of methanol in a sealed container.
-
Equilibration: Heat the mixture to a constant temperature with continuous stirring for at least 3 hours. Then, stop the stirring and allow the solution to remain still for 2 hours to let the undissolved solid settle.[5]
-
Sample Collection: Carefully transfer a known mass of the clear supernatant to a pre-weighed vial.
-
Solvent Evaporation: Evaporate the solvent completely at room temperature.
-
Mass Determination: Dry the vial containing the solid residue and reweigh it to determine the mass of the dissolved compound.[5]
-
Calculation: The mole fraction solubility can then be calculated from the mass of the dissolved compound and the mass of the solvent.[5]
Mandatory Visualizations
Synthetic Workflow of this compound Derivatives
This compound is a versatile building block in organic synthesis, particularly for the preparation of biologically active molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution reactions.
Caption: General workflow for the synthesis and evaluation of 5-substituted pyrimidine derivatives.
Signaling Pathway Inhibition by a Pyrimidine Derivative
Derivatives synthesized from this compound have been investigated as inhibitors of various protein kinases involved in cancer cell proliferation. The diagram below illustrates a simplified signaling pathway and the point of inhibition by a hypothetical pyrimidine-based drug.
Caption: Simplified signaling pathway showing inhibition of a receptor tyrosine kinase by a pyrimidine derivative.
References
An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine as a Building Block in Heterocyclic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents due to its diverse biological activities.[1][2][3] As a "privileged structure," its derivatives are integral to the development of anticancer, antimicrobial, antiviral, and anti-inflammatory drugs.[3][4] 5-(Chloromethyl)pyrimidine, a reactive electrophilic intermediate, serves as a versatile building block for the synthesis of complex heterocyclic compounds.[5][6] Its utility lies in the highly reactive chloromethyl group, which allows for facile nucleophilic substitution, enabling the strategic introduction of diverse functionalities onto the pyrimidine core.[6] This guide provides a comprehensive overview of its synthesis, key reactions, detailed experimental protocols, and its application in the design of targeted therapeutics, particularly kinase inhibitors.
Synthesis of this compound
The most common and reliable method for synthesizing this compound involves a two-step process: the formation of a hydroxymethyl precursor, followed by chlorination. This approach is often preferred for its safety and scalability.
Step 1: Synthesis of (Pyrimidin-5-yl)methanol
The synthesis of the hydroxymethyl precursor can be achieved through various pyrimidine ring formation strategies or by functional group manipulation of an existing pyrimidine. A common method involves the reduction of a pyrimidine-5-carboxylate ester.
Step 2: Chlorination of (Pyrimidin-5-yl)methanol
The conversion of the alcohol to the target chloromethyl compound is typically achieved using a standard chlorinating agent like thionyl chloride (SOCl₂).[7]
Experimental Protocol: Synthesis of this compound
Materials:
-
(Pyrimidin-5-yl)methanol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Anhydrous Diethyl Ether
Procedure:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), suspend (Pyrimidin-5-yl)methanol (1.0 eq) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, reduce the solvent volume under vacuum to induce precipitation of the hydrochloride salt of the product.
-
Filter the resulting solid under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove excess thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain this compound hydrochloride as a solid. For the free base, a subsequent basic workup would be required.
Safety Note: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Key Reactions: Nucleophilic Substitution
The primary utility of this compound in synthesis is its role as an electrophile in SN2 reactions.[2] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.[2]
General Synthetic Workflow
The workflow for utilizing this compound is a straightforward nucleophilic substitution, allowing for the construction of diverse molecular libraries.
N-Alkylation Reactions
Reactions with primary and secondary amines are fundamental for creating compounds with a C-N bond, a key linkage in many bioactive molecules.[2]
Table 1: Representative Conditions for N-Alkylation
| Nucleophile (1.1 eq) | Base (2.5 eq) | Solvent | Temperature | Time (h) | Yield |
| Substituted Aniline | K₂CO₃ | DMF | 60-80 °C | 4-8 | Variable[6] |
| Secondary Amine | Et₃N (Triethylamine) | ACN (Acetonitrile) | Room Temp. | 6-12 | Variable |
| Heterocyclic Amine | DIPEA | EtOH (Ethanol) | Reflux | 4-8 | Variable |
Experimental Protocol: Synthesis of N-((Pyrimidin-5-yl)methyl)aniline
-
To a stirred solution of a substituted aniline (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).[6]
-
Stir the resulting suspension at room temperature for 20-30 minutes.
-
Add this compound hydrochloride (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 70 °C and stir for 4-8 hours, monitoring progress by TLC.[6]
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.[6]
S-Alkylation Reactions
Thiol nucleophiles react efficiently to form pyrimidine thioethers, which are important scaffolds in medicinal chemistry.[2]
Table 2: Representative Conditions for S-Alkylation
| Nucleophile (1.0 eq) | Base (1.1 eq) | Solvent | Temperature | Time (h) | Yield |
| Substituted Thiophenol | NaOEt (Sodium Ethoxide) | EtOH (Ethanol) | Room Temp. | 2-6 | Variable[2] |
| Aliphatic Thiol | K₂CO₃ | DMF | Room Temp. | 4-8 | Variable |
| Cysteamine | NaOH | Water/Ethanol | Room Temp. | 12-24 | Variable[6] |
Experimental Protocol: Synthesis of 5-((Phenylthio)methyl)pyrimidine
-
Dissolve the substituted thiophenol (1.0 eq) in ethanol.
-
Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise and stir for 30 minutes at room temperature to generate the thiolate.
-
Add a solution of this compound hydrochloride (1.0 eq) in ethanol dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.[6]
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.[6]
O-Alkylation Reactions
While less reactive than amines or thiols, alcohols and phenols can serve as effective nucleophiles, typically requiring a strong base to form the more reactive alkoxide or phenoxide.[2]
Table 3: Representative Conditions for O-Alkylation
| Nucleophile (1.0 eq) | Base (1.1 eq) | Solvent | Temperature | Time (h) | Yield |
| Substituted Phenol | K₂CO₃ | Acetone | Reflux | 6-12 | Variable[6] |
| Primary Alcohol | NaH (Sodium Hydride) | THF | Room Temp. | 8-16 | Variable[2] |
| Secondary Alcohol | NaH (Sodium Hydride) | DMF | 50 °C | 12-24 | Variable |
Experimental Protocol: Synthesis of 5-(Phenoxymethyl)pyrimidine
-
To a suspension of the substituted phenol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add this compound hydrochloride (1.0 eq).[6]
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography.[6]
Application in Drug Discovery: Kinase Inhibitors
The pyrimidine core is a prevalent feature in many clinically approved kinase inhibitors.[8][9] Kinases are critical enzymes that regulate cellular signaling pathways, and their dysregulation is a hallmark of diseases like cancer.[8][10] The ability to easily functionalize the C5 position of the pyrimidine ring using this compound makes it an invaluable tool for developing potent and selective kinase inhibitors.
A notable example is the development of inhibitors for Aurora Kinase A, an enzyme that is upregulated in many cancers and stabilizes the MYC oncoprotein.[10] Pyrimidine-based inhibitors can block the kinase's activity, leading to the downregulation of MYC and subsequent tumor regression.[10][11]
Logical Pathway: Targeting Aurora Kinase
The development of a drug candidate from a building block follows a logical progression from chemical synthesis to biological action.
Conclusion
This compound is a high-value, versatile building block for heterocyclic chemistry. Its well-defined reactivity, centered on SN2 displacement of the chloride, provides a reliable and modular platform for synthesizing diverse libraries of pyrimidine derivatives. The straightforward and robust protocols for N-, S-, and O-alkylation make it an accessible tool for researchers in academia and industry. Its proven application in the construction of kinase inhibitor scaffolds underscores its importance in modern drug discovery and development, offering a clear path from fundamental building block to potentially life-saving therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 5-(Chloromethyl)pyrimidine: A Technical Guide for Medicinal Chemists
Introduction
5-(Chloromethyl)pyrimidine stands as a pivotal building block in the landscape of medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active molecules.[1] Its intrinsic reactivity, stemming from the presence of an electrophilic chloromethyl group attached to the pyrimidine core, facilitates straightforward structural modifications, making it an invaluable starting material for drug discovery programs.[1] This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols, and visual representations of relevant signaling pathways.
Core Applications in Drug Discovery
The pyrimidine nucleus is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The addition of a reactive chloromethyl group at the 5-position of the pyrimidine ring provides a convenient handle for chemists to introduce a wide variety of functional groups through nucleophilic substitution reactions. This versatility has been exploited to generate libraries of compounds for screening against various biological targets. Key therapeutic areas where derivatives of this compound have shown significant promise include oncology, inflammation, and infectious diseases.
Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to mimic the adenine ring of ATP and interact with the hinge region of the kinase active site. This compound serves as a key intermediate in the synthesis of potent inhibitors of several kinases, including Polo-like kinase 4 (PLK4) and Tropomyosin receptor kinases (Trks).
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[2][3][4] Inhibition of PLK4 represents a promising therapeutic strategy for cancers with centrosome amplification, such as certain types of breast cancer.[2][5] Derivatives of 5-chloropyrimidine have been designed as potent PLK4 inhibitors.
Tropomyosin Receptor Kinase (Trk) Inhibitors: Trk kinases (TrkA, TrkB, and TrkC) are involved in neuronal survival and differentiation, and their aberrant activation is implicated in various cancers. Pyrazolo[1,5-a]pyrimidine-based compounds, which can be synthesized from pyrimidine precursors, have emerged as potent Trk inhibitors.[6][7][8]
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activity of representative compounds derived from pyrimidine scaffolds, highlighting the potential of this chemical class.
Table 1: PLK4 Inhibition and Antiproliferative Activity of 5-Chlorine-2-amino-pyrimidine Derivatives
| Compound ID | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | Reference |
| 5f | 0.8 | 0.48 | [2][5] |
MCF-7 is a human breast cancer cell line with TRIM37 amplification.
Table 2: Trk Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Reference |
| 8a | < 5 | < 5 | < 5 | [7] |
| 8f | < 5 | < 5 | < 5 | [7] |
| 9a | < 5 | < 5 | < 5 | [7] |
| 9b | < 5 | < 5 | < 5 | [7] |
| 9f | < 5 | < 5 | < 5 | [7] |
| 32 | 1.9 | 3.1 | 2.3 | [6] |
| 36 | 1.4 | 2.4 | 1.9 | [6] |
Table 3: Dual CDK2 and TrkA Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | CDK2 IC₅₀ (µM) | TrkA IC₅₀ (µM) | Reference |
| 6s | 0.45 | 0.23 | [9] |
| 6t | 0.09 | 0.45 | [9] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of bioactive molecules utilizing a chloromethylpyrimidine intermediate. These protocols are provided as a guide and may require optimization for specific substrates and scales.
General Procedure for Nucleophilic Substitution with Amines
This protocol describes the synthesis of N-((pyrimidin-5-yl)methyl)aniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((pyrimidin-5-yl)methyl)aniline derivative.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
This protocol outlines a general strategy for the synthesis of a pyrazolo[1,5-a]pyrimidine core.
Step 1: N-Alkylation of an Aminopyrazole
-
To a solution of a substituted 3-aminopyrazole (1.0 eq) in an anhydrous aprotic solvent such as DMF or acetonitrile, add a suitable base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.05 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the intermediate if necessary.
Step 2: Intramolecular Cyclization
-
The crude or purified N-alkylated aminopyrazole from Step 1 is dissolved in a high-boiling point solvent such as ethanol or isopropanol.
-
A catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid) or base (e.g., potassium tert-butoxide) is added.
-
The reaction mixture is heated to reflux for several hours until cyclization is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The residue is purified by column chromatography or recrystallization to yield the desired pyrazolo[1,5-a]pyrimidine derivative.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate key concepts related to the application of this compound in medicinal chemistry.
Caption: Synthetic utility of this compound.
Caption: PLK4 signaling in tumorigenesis and its inhibition.
Caption: Trk signaling pathway and its therapeutic targeting.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its reactivity allows for the efficient synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. The successful development of potent kinase inhibitors based on the pyrimidine scaffold underscores the importance of this starting material in modern drug discovery. The data and protocols presented in this guide aim to facilitate further research and development in this promising area, ultimately contributing to the discovery of novel therapeutics for a variety of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity [mdpi.com]
The Synthetic Versatility of 5-(Chloromethyl)pyrimidine: A Technical Guide for Organic Synthesis
An in-depth exploration of the synthetic applications of 5-(chloromethyl)pyrimidine, a versatile building block in the construction of diverse molecular architectures, particularly in the realm of medicinal chemistry and drug discovery. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its reactivity, detailed experimental protocols for key transformations, and insights into its role in the synthesis of biologically active compounds.
This compound is a key heterocyclic compound widely utilized in organic synthesis as a reactive intermediate for the introduction of the pyrimidin-5-ylmethyl moiety. Its utility stems from the presence of a reactive chloromethyl group, which is susceptible to nucleophilic attack, making it an ideal precursor for a variety of functionalized pyrimidine derivatives. These derivatives are of significant interest due to the prevalence of the pyrimidine scaffold in numerous pharmaceuticals and agrochemicals.
Core Reactivity and Synthetic Applications
The primary mode of reactivity for this compound is nucleophilic substitution at the chloromethyl group. This allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds, providing a modular approach to the synthesis of complex molecules.
Nucleophilic Substitution Reactions
This compound readily undergoes SN2 reactions with a wide range of nucleophiles, including amines, thiols, and alkoxides. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, facilitating the displacement of the chloride ion.
Table 1: Nucleophilic Substitution Reactions of this compound with Various Nucleophiles
| Nucleophile | Reagent | Product | Reaction Conditions | Yield (%) |
| Amine | Benzylamine | 5-((Benzylamino)methyl)pyrimidine | K₂CO₃, CH₃CN, 80°C, 6h | 85 |
| Morpholine | 5-(Morpholinomethyl)pyrimidine | Et₃N, THF, rt, 12h | 92 | |
| Aniline | 5-((Phenylamino)methyl)pyrimidine | NaH, DMF, 0°C to rt, 4h | 78 | |
| Thiol | Thiophenol | 5-((Phenylthio)methyl)pyrimidine | NaH, THF, rt, 2h | 95 |
| Sodium thiomethoxide | 5-((Methylthio)methyl)pyrimidine | DMF, rt, 1h | 90 | |
| Alkoxide | Sodium methoxide | 5-(Methoxymethyl)pyrimidine | CH₃OH, reflux, 5h | 88 |
| Sodium phenoxide | 5-(Phenoxymethyl)pyrimidine | K₂CO₃, Acetone, reflux, 8h | 82 |
Palladium-Catalyzed Cross-Coupling Reactions
While direct cross-coupling of the chloromethyl group can be challenging, this compound can be derivatized to participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. More commonly, the pyrimidine ring itself is functionalized with a halogen at another position to enable these transformations, with the chloromethyl group being introduced before or after the coupling step. However, the development of novel catalytic systems is expanding the scope of cross-coupling reactions involving alkyl chlorides.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
General Procedure for Nucleophilic Substitution with Amines: Synthesis of 5-((Benzylamino)methyl)pyrimidine
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M) is added potassium carbonate (2.0 eq) and benzylamine (1.2 eq). The reaction mixture is stirred at 80°C for 6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford 5-((benzylamino)methyl)pyrimidine.
General Procedure for Nucleophilic Substitution with Thiols: Synthesis of 5-((Phenylthio)methyl)pyrimidine
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0°C is added thiophenol (1.1 eq) dropwise. The mixture is stirred at 0°C for 30 minutes. A solution of this compound (1.0 eq) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to yield 5-((phenylthio)methyl)pyrimidine.
Visualization of Synthetic and Signaling Pathways
To illustrate the synthetic utility and biological relevance of pyrimidine derivatives, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of 5-substituted pyrimidine derivatives via nucleophilic substitution.
In the context of drug development, pyrimidine-containing molecules often target key signaling pathways implicated in diseases such as cancer. For instance, derivatives of pyrimidine are known to inhibit tyrosine kinases like BCR-ABL and Src family kinases, which are crucial in the pathogenesis of chronic myeloid leukemia (CML) and other malignancies. The kinase inhibitor Dasatinib, for example, targets these pathways.
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of pyrimidine-based kinase inhibitors like Dasatinib.[1][2][3][4]
Conclusion
This compound serves as a valuable and versatile platform for the synthesis of a wide array of functionalized pyrimidine derivatives. Its straightforward reactivity in nucleophilic substitution reactions allows for the efficient construction of molecular libraries for drug discovery and agrochemical research. The pyrimidine core, readily introduced via this building block, continues to be a central motif in the design of novel therapeutic agents targeting critical biological pathways. This guide provides a foundational understanding and practical protocols for researchers to leverage the synthetic potential of this compound in their scientific endeavors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Src family kinases with dasatinib blocks migration and invasion of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of 5-(Chloromethyl)pyrimidine
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides a comprehensive overview of the safety and handling precautions for 5-(Chloromethyl)pyrimidine, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1]
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C5H5ClN2.[2] A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C5H5ClN2 | PubChem[2] |
| Molecular Weight | 128.56 g/mol | PubChem[2] |
| CAS Number | 101346-02-5 | PubChem[2] |
| Appearance | Brown solid | Chem-Impex[1] |
| Purity | ≥ 95% (NMR) | Chem-Impex[1] |
| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |
Hazard Identification and Toxicological Profile
This compound is classified as a hazardous substance.[3][4] The primary hazards associated with this compound are summarized in Table 2. It is crucial to be aware of these hazards before handling the substance.
| Hazard | GHS Classification | Precautionary Statement | Source |
| Acute Oral Toxicity | Harmful if swallowed | H302 | Sigma-Aldrich |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage | H314 | Sigma-Aldrich |
| Skin Sensitization | May cause an allergic skin reaction | H317 | Sigma-Aldrich |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling this compound:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[5]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing are necessary to prevent skin contact.[5] Gloves should be inspected before use and disposed of properly after handling the compound.
-
Respiratory Protection: If working in an area with poor ventilation or where dust formation is likely, a full-face respirator with a particulate filter conforming to EN 143 is recommended.[6]
-
Body Protection: A lab coat or chemical-resistant apron should be worn.[3]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to minimize risks.
Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Avoiding Inhalation and Contact: Avoid breathing dust, fumes, gas, mist, or vapors.[5] Prevent contact with skin, eyes, and clothing.[5][6]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling.[4] Contaminated work clothing should not be allowed out of the workplace and should be laundered separately.[4]
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5][6]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[6]
-
Temperature: For long-term storage, refrigeration at 0-8 °C is recommended.[1]
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[6] Seek immediate medical attention.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water.[5] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[5]
Spill Response
-
Minor Spills: Evacuate personnel to a safe area.[5] Wear appropriate PPE. Avoid dust formation.[5] Sweep up the material and place it in a suitable, closed container for disposal.[6]
-
Major Spills: Alert emergency responders.[3] Isolate the area and prevent entry. Ventilate the area. Contain the spill and prevent it from entering drains.
Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[6][7] Do not allow the chemical to enter drains or waterways.
Experimental Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C5H5ClN2 | CID 14720296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
An In-depth Technical Guide to 5-(Chloromethyl)pyrimidine: Commercial Availability, Purity, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chloromethyl)pyrimidine is a pivotal heterocyclic building block in the synthesis of a wide array of biologically active molecules, particularly in the fields of pharmaceuticals and agrochemicals. Its reactive chloromethyl group, attached to the pyrimidine core, makes it a versatile intermediate for introducing the pyrimidine moiety into more complex structures. This technical guide provides a comprehensive overview of the commercial availability and typical purity of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis. Furthermore, it explores its application in the synthesis of targeted therapeutics, such as kinase inhibitors, and outlines essential safety and handling procedures.
Commercial Availability and Purity
This compound is commercially available from a variety of chemical suppliers, predominantly as its hydrochloride salt, which enhances its stability. The purity of the commercially available product typically ranges from ≥95% to 97%, as determined by Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).
| Supplier | Form | CAS Number | Typical Purity | Physical Form |
| Sigma-Aldrich | Hydrochloride | 1337879-54-5 | 97% | Solid |
| Chem-Impex | Hydrochloride | 1337879-54-5 | ≥ 95% (NMR) | Brown solid |
| Echemi | Hydrochloride | - | Industrial Grade, Pharma Grade | - |
| BLD Pharm | Amine | 769083-57-0 | - | - |
This table is a summary of representative data and does not constitute a complete list of all available suppliers.
Certificates of Analysis (CoA) are available from most suppliers upon request and typically include details on the specific purity of a given batch, along with data from analytical techniques such as ¹H NMR and HPLC.
Synthesis and Purification
The synthesis of this compound hydrochloride is most commonly achieved through the chlorination of 5-(hydroxymethyl)pyrimidine. Thionyl chloride (SOCl₂) is a frequently used chlorinating agent for this transformation.
Synthetic Workflow
The overall synthetic process can be visualized as a two-step procedure starting from a suitable pyrimidine precursor, followed by purification.
Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is a general procedure and may require optimization based on laboratory conditions and scale.
Materials:
-
5-(Hydroxymethyl)pyrimidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (or another inert solvent)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend 5-(hydroxymethyl)pyrimidine in anhydrous toluene.
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric amount of thionyl chloride dropwise to the cooled suspension with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 40-60 °C) for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Filter the solid product under a stream of nitrogen.
-
Wash the collected solid with cold, anhydrous diethyl ether to remove any unreacted thionyl chloride and other impurities.
-
Dry the product under vacuum to obtain this compound hydrochloride.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, or by column chromatography on silica gel.
Analytical Methods for Purity Determination
The purity of this compound is typically assessed using HPLC and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC method is a common technique for determining the purity of pyrimidine derivatives.[1]
Typical HPLC Parameters (Example):
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and specificity.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities. For non-volatile compounds, derivatization may be necessary.
Typical GC-MS Parameters (General):
-
Column: A capillary column with a suitable stationary phase (e.g., DB-5MS).
-
Carrier Gas: Helium
-
Injector Temperature: 250 °C
-
Oven Temperature Program: A programmed temperature ramp to separate components based on their boiling points.
-
Ionization: Electron Ionization (EI)
-
Detector: Mass Spectrometer (MS) operated in scan or selected ion monitoring (SIM) mode.[3]
Applications in Drug Development
The primary utility of this compound lies in its role as a reactive intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors for cancer therapy.[4] The chloromethyl group is susceptible to nucleophilic substitution, allowing for the facile attachment of various functional groups.
Nucleophilic Substitution Reactions
This compound readily reacts with a variety of nucleophiles, such as amines, thiols, and alcohols, to form new carbon-heteroatom bonds. This reactivity is fundamental to its use in building diverse molecular scaffolds.
Synthesis of Imatinib Analogues
A notable application of pyrimidine derivatives is in the synthesis of analogues of Imatinib, a tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML).[4][5] In the synthesis of these analogues, a substituted pyrimidine moiety is often coupled with other aromatic systems. This compound can serve as a key starting material for the elaboration of the pyrimidine core.
Safety and Handling
This compound and its hydrochloride salt are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Identification:
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage. [6]
-
May cause an allergic skin reaction. [6]
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
Protective clothing
-
Full-face respirator if exposure limits are exceeded[7]
First Aid Measures:
-
After inhalation: Move to fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep refrigerated (as recommended by some suppliers).[8]
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8]
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of nucleophilic substitution reactions involving 5-(chloromethyl)pyrimidine, a versatile building block in the synthesis of diverse molecular architectures. The high reactivity of the chloromethyl group allows for the facile introduction of various functionalities, making it a valuable precursor in medicinal chemistry and drug discovery for the development of novel therapeutic agents.[1] This document outlines detailed protocols for reactions with common nucleophiles, presents quantitative data for representative reactions, and illustrates relevant biological signaling pathways.
Overview of Reactivity
The chloromethyl group at the 5-position of the pyrimidine ring is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. This reactivity is attributed to the electron-withdrawing nature of the pyrimidine ring, which stabilizes the transition state of the substitution reaction. A wide array of nucleophiles, including amines, thiols, and alcohols (phenols), can displace the chloride ion to form new carbon-heteroatom bonds. This versatility allows for the generation of large libraries of substituted pyrimidine derivatives for biological screening.
Applications in Drug Discovery
Pyrimidine derivatives are integral to the development of numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The derivatives synthesized from this compound are of particular interest as potential inhibitors of key cellular signaling pathways implicated in diseases like cancer.
-
Kinase Inhibition: Many pyrimidine-based compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling.[4] Dysregulation of kinases such as Epidermal Growth Factor Receptor (EGFR) and Polo-like Kinase 4 (PLK4) is a hallmark of many cancers.[5][6][7][8] Derivatives of this compound can be designed to target the ATP-binding site of these kinases, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival.
-
Induction of Apoptosis: Certain pyrimidine derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[9][10][11] This can be achieved through the modulation of apoptotic signaling pathways, such as the intrinsic pathway involving the Bcl-2 family of proteins and the activation of caspases.
-
Antimicrobial Agents: The pyrimidine scaffold is also found in many antimicrobial agents.[7] By modifying the substituent at the 5-position, it is possible to develop novel compounds with potent activity against various bacterial and fungal strains.
Experimental Protocols
The following are generalized protocols for the nucleophilic substitution of this compound with representative amine, thiol, and phenol nucleophiles.
Protocol 1: Synthesis of 5-((Arylamino)methyl)pyrimidine Derivatives
This protocol describes the N-alkylation of an aromatic amine with this compound.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-((arylamino)methyl)pyrimidine derivative.
Protocol 2: Synthesis of 5-((Arylthio)methyl)pyrimidine Derivatives
This protocol outlines the synthesis of pyrimidine thioethers.
Materials:
-
This compound (1.0 eq)
-
Substituted Thiophenol (1.0 eq)
-
Sodium Hydroxide (NaOH) (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
Dissolve the substituted thiophenol in ethanol.
-
Add a solution of sodium hydroxide in water dropwise and stir for 30 minutes at room temperature to generate the thiolate anion.
-
Add a solution of this compound in ethanol dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 5-((arylthio)methyl)pyrimidine derivative.
Protocol 3: Synthesis of 5-((Aryloxy)methyl)pyrimidine Derivatives
This protocol details the synthesis of pyrimidine ether derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted Phenol (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen evolution ceases, to form the phenoxide.
-
Add a solution of this compound in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gently heat to 50-60°C for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0°C and cautiously quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-((aryloxy)methyl)pyrimidine derivative.
Quantitative Data Summary
The following table summarizes representative reaction conditions and expected yields for the nucleophilic substitution reactions of this compound. Yields can vary depending on the specific nucleophile and reaction conditions.
| Nucleophile Class | Representative Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Amines | Aniline | K₂CO₃ | DMF | 60-80 | 4-8 | 75-90 |
| Benzylamine | Et₃N | Acetonitrile | 25-50 | 6-12 | 80-95 | |
| Morpholine | K₂CO₃ | DMF | 50-70 | 3-6 | 85-98 | |
| Thiols | Thiophenol | NaOH | Ethanol | 25 | 12-24 | 80-95 |
| 4-Methylthiophenol | NaOEt | Ethanol | 25 | 10-20 | 85-97 | |
| Benzyl mercaptan | K₂CO₃ | Acetone | 25-50 | 4-8 | 88-96 | |
| Phenols | Phenol | NaH | THF | 25-60 | 6-12 | 70-85 |
| 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux | 8-16 | 75-90 | |
| Naphthol | NaH | DMF | 50-70 | 5-10 | 78-92 |
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow
Caption: General experimental workflow for the synthesis of 5-substituted pyrimidine derivatives.
Signaling Pathways
Caption: Inhibition of the EGFR signaling cascade by a pyrimidine derivative.
Caption: Inhibition of PLK4 leads to mitotic errors and apoptosis.
Caption: Induction of apoptosis via the intrinsic pathway by a pyrimidine derivative.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of Densely Substituted Pyrimidine Derivatives [organic-chemistry.org]
- 5. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis and biological evaluation of pyrimidine derivatives as novel CDK2 inhibitors that induce apoptosis and cell cycle arrest in breast cancer cells [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 5-(chloromethyl)pyrimidine as a versatile starting material in the synthesis of kinase inhibitors. This document offers detailed experimental protocols for the synthesis of key intermediates and representative kinase inhibitor scaffolds, alongside quantitative data on their biological activity. Additionally, signaling pathway diagrams are provided to contextualize the therapeutic targets.
Introduction
The pyrimidine scaffold is a cornerstone in the design of small molecule kinase inhibitors due to its structural analogy to the adenine core of ATP, facilitating competitive binding at the kinase active site. Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a major focus of therapeutic development. This compound, with its reactive chloromethyl group at the 5-position, serves as a valuable electrophilic building block for the introduction of the pyrimidine moiety into a diverse range of molecular scaffolds. This reactivity allows for the construction of extensive compound libraries for screening and optimization in drug discovery programs.
Application Note 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Scaffolds
The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold found in numerous potent kinase inhibitors targeting a variety of kinases, including Aurora kinases and CDKs. A common synthetic strategy involves the initial N-alkylation of a substituted aminopyrazole with a chloromethylpyrimidine, followed by an intramolecular cyclization. While protocols often utilize other isomers, the reactivity of this compound makes it a suitable starting material for accessing novel 3-substituted pyrazolo[1,5-a]pyrimidines.
Experimental Workflow: Synthesis of Pyrazolo[1,5-a]pyrimidines
Caption: General workflow for synthesizing pyrazolo[1,5-a]pyrimidine scaffolds.
Protocol 1: Synthesis of a Representative Pyrazolo[1,5-a]pyrimidine Core
This protocol outlines a proposed two-step synthesis of a pyrazolo[1,5-a]pyrimidine core, a common scaffold in kinase inhibitors.
Step 1: N-Alkylation of 3-Amino-5-methylpyrazole
-
Materials:
-
3-Amino-5-methylpyrazole (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Ethyl acetate (EtOAc)
-
Brine
-
-
Procedure:
-
To a stirred solution of 3-amino-5-methylpyrazole in anhydrous MeCN, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-((pyrimidin-5-yl)methyl)-5-methyl-1H-pyrazol-3-amine.
-
Step 2: Intramolecular Cyclocondensation
-
Materials:
-
N-((Pyrimidin-5-yl)methyl)-5-methyl-1H-pyrazol-3-amine from Step 1
-
Polyphosphoric acid (PPA) or Eaton's reagent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Add the intermediate from Step 1 to polyphosphoric acid or Eaton's reagent.
-
Heat the mixture at 100-120°C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final pyrazolo[1,5-a]pyrimidine product.
-
Application Note 2: Synthesis of Anilinopyrimidine Derivatives
Anilinopyrimidine scaffolds are prevalent in a multitude of approved kinase inhibitors, including those targeting EGFR and Aurora kinases. The synthesis typically involves the N-alkylation of a substituted aniline with a chloromethylpyrimidine. The resulting N-((pyrimidin-5-yl)methyl)aniline core can then be further functionalized to enhance potency and selectivity for the target kinase.
Protocol 2: General Method for the Synthesis of N-((Pyrimidin-5-yl)methyl)aniline Derivatives
This protocol describes a general method for the synthesis of N-((pyrimidin-5-yl)methyl)aniline derivatives, which are common precursors for various kinase inhibitors.
-
Materials:
-
Substituted aniline (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.5 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous DMF, add the base (K₂CO₃ or DIPEA, 2.5 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60°C to accelerate the reaction.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-((pyrimidin-5-yl)methyl)aniline derivative.
-
Quantitative Data: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
The following table summarizes the in vitro inhibitory activity of several pyrimidine-based kinase inhibitors against their respective target kinases. While not all of these compounds are explicitly synthesized from this compound, this data provides a valuable reference for the potency of the pyrimidine scaffold.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine | Aurora A | < 200 | [1] |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | 2.8 | |
| Anilinopyrimidine | EGFR | 18 | |
| Thienopyrimidine | Aurora A/B | 1-10 | |
| 2,4-Diaminopyrimidine | Aurora A | 7.1 | [2] |
| 2,4-Diaminopyrimidine | PLK1 | 1.8 | [2] |
Signaling Pathway Diagrams
Understanding the cellular signaling pathways in which target kinases operate is crucial for rational drug design and development. The following diagrams illustrate the signaling pathways of Aurora, Polo-like, and EGFR kinases.
Aurora Kinase Signaling Pathway
Caption: Role of Aurora kinases in cell cycle regulation.
Polo-like Kinase 1 (PLK1) Signaling Pathway
Caption: Key functions of PLK1 during mitosis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Caption: Major downstream pathways of EGFR signaling.
Conclusion
This compound is a valuable and reactive building block for the synthesis of diverse kinase inhibitors. The straightforward nucleophilic substitution at the chloromethyl group allows for the efficient construction of privileged scaffolds such as anilinopyrimidines and pyrazolo[1,5-a]pyrimidines. The provided protocols offer a foundation for researchers to explore the synthesis of novel kinase inhibitors, and the accompanying biological data and pathway diagrams serve as a valuable resource for guiding drug discovery efforts in this critical therapeutic area.
References
Synthesis of 5-Substituted Pyrimidines: A Detailed Guide to Modern Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-substituted pyrimidines, a crucial scaffold in medicinal chemistry and drug development. The protocols outlined below cover widely used and effective methods, including Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions, as well as direct C-H functionalization.
Introduction
The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including approved drugs and promising clinical candidates. Substitution at the C5 position of the pyrimidine ring is a key strategy for modulating the pharmacological properties of these molecules. This guide offers a selection of robust and versatile protocols for the synthesis of diverse 5-substituted pyrimidines, complete with quantitative data and detailed experimental procedures to facilitate their application in a research and development setting.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize the reaction conditions and yields for the synthesis of various 5-substituted pyrimidines using different catalytic methods. This data allows for a direct comparison of the efficiency of each protocol with a range of substrates.
Table 1: Suzuki-Miyaura Coupling of 5-Halopyrimidines with Boronic Acids
| Entry | Pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 |
| 2 | 5-Bromopyrimidine | 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | K₃PO₄ | tert-Amyl alcohol | 120 | 1 | 92[1] |
| 3 | 5-Bromo-2-chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/Ethanol/H₂O (2:1:1) | 100 | 16 | 78[2] |
| 4 | 5-Iodouracil | Phenylboronic acid | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 2 | 95 |
| 5 | 5-Bromopyrimidine | 2-Methoxypyridine-3-boronic acid | NiCl₂(dppp) (5) | K₃PO₄ | tert-Amyl alcohol | 80 | 1 | 76[3] |
Table 2: Sonogashira Coupling of 5-Halopyrimidines with Terminal Alkynes
| Entry | Pyrimidine Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N | THF | RT | 12 | 90[4] |
| 2 | 5-Bromopyrimidine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5-7) | Et₃N | DMF | 80 | 6 | 85[4] |
| 3 | 2-Benzyloxy-5-iodopyrimidine | 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (3) | CuI (6) | Et₃N | DMF | RT | 2 | 88 |
| 4 | 5-Iodouridine | Propyne | Pd(OAc)₂ (5) / TXPTS (10) | CuI (10) | Et₃N | H₂O | 50 | 4 | 75 |
| 5 | 5-Bromopyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | MeCN | 60 | 5 | 92 |
Table 3: Heck Coupling of 5-Halopyrimidines with Alkenes
| Entry | Pyrimidine Substrate | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromopyrimidine | Styrene | Pd(OAc)₂ (2) / PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75 |
| 2 | 5-Iodouracil | Ethyl acrylate | Pd(OAc)₂ (5) | NaOAc | DMA | 120 | 8 | 88 |
| 3 | 5-Bromopyrimidine | n-Butyl acrylate | Pd(OAc)₂ (2) / P(o-tol)₃ (4) | K₂CO₃ | NMP | 140 | 24 | 65 |
| 4 | 5-Iodocytidine | Acrylonitrile | PdCl₂(PPh₃)₂ (5) | Et₃N | MeCN | 80 | 16 | 70 |
| 5 | 5-Bromopyrimidine | 4-Vinylpyridine | Pd(OAc)₂ (3) | NaHCO₃ | DMF/H₂O (5:1) | 110 | 10 | 82 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromopyrimidine with an arylboronic acid.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[5]
-
Add a 4:1 mixture of 1,4-dioxane and degassed water (e.g., 5 mL total solvent per 1 mmol of 5-bromopyrimidine).[5]
-
Stir the reaction mixture at 85-95 °C.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[5]
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides an alternative, cost-effective method using a nickel catalyst for the Suzuki-Miyaura coupling.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
Heteroarylboronic acid (2.5 eq)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.005 eq)
-
Potassium phosphate (K₃PO₄) (4.5 eq)
-
tert-Amyl alcohol
Procedure:
-
In a vial, combine 5-bromopyrimidine, the heteroarylboronic acid, bis(tricyclohexylphosphine)nickel(II) chloride, and potassium phosphate.[1]
-
Add tert-amyl alcohol to achieve a 0.3 M concentration with respect to 5-bromopyrimidine.[5]
-
Fit the vial with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.[1][5]
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[5]
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[5]
Protocol 3: Sonogashira Coupling at Room Temperature
This protocol is suitable for the coupling of 5-bromopyrimidine with various terminal alkynes under mild conditions.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)[4]
-
Copper(I) iodide (CuI) (5-10 mol%)[4]
-
Triethylamine (Et₃N) (2.0-3.0 equiv)[4]
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.[4]
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).
-
Add anhydrous THF, followed by triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Protocol 4: Sonogashira Coupling at Elevated Temperature
This protocol is recommended for less reactive terminal alkynes or when faster reaction times are desired.
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.2 equiv)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)[4]
-
Triphenylphosphine (PPh₃) (5 mol%)[4]
-
Copper(I) iodide (CuI) (5-7 mol%)[4]
-
Triethylamine (Et₃N)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 5-bromopyrimidine, Pd(CF₃COO)₂, PPh₃, and CuI.[4]
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous DMF, triethylamine, and the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5: Heck Coupling
This protocol outlines a general procedure for the Heck coupling of a 5-halopyrimidine with an alkene.
Materials:
-
5-Halopyrimidine (e.g., 5-bromopyrimidine) (1.0 equiv)
-
Alkene (e.g., styrene) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-10 mol%)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc) (2.0 equiv)
-
Anhydrous solvent (e.g., DMF, NMP, MeCN)
Procedure:
-
In a reaction vessel, dissolve the 5-halopyrimidine, alkene, and base in the chosen anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst and phosphine ligand to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-140 °C).[6]
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove any inorganic salts.
-
Dilute the filtrate with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the catalytic cycles and a general experimental workflow for the synthesis of 5-substituted pyrimidines.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Caption: Catalytic cycle of the Heck cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
References
Application Notes and Protocols for the Use of 5-(Chloromethyl)pyrimidine in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-(chloromethyl)pyrimidine as a key intermediate in the synthesis of novel agrochemical compounds, particularly fungicides. The document details the synthetic pathways, experimental protocols, and quantitative data for the preparation of pyrimidine-based agrochemicals.
Introduction
This compound is a versatile heterocyclic compound widely recognized for its role as a building block in the synthesis of biologically active molecules.[1] Its pyrimidine core is a common feature in a variety of commercial agrochemicals, including fungicides and herbicides. The presence of a reactive chloromethyl group at the 5-position allows for facile nucleophilic substitution reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures with potential agrochemical applications.[2]
This document focuses on the synthesis of novel pyrimidine ether derivatives, which have shown promising fungicidal activity. The protocols provided are based on established synthetic methodologies for the preparation of these compounds.
Synthesis of Novel Pyrimidine-Based Fungicides
The general approach for synthesizing the target fungicidal compounds involves the nucleophilic substitution of the chlorine atom in this compound with a substituted phenol. This reaction forms a diaryl ether linkage, a common structural motif in many agrochemicals.
General Reaction Scheme:
Caption: General synthetic pathway for novel pyrimidine ether fungicides.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of novel pyrimidine ether derivatives from this compound.
Protocol 1: Synthesis of 4-((5-(pyrimidin-5-ylmethyl)oxy)phenyl)but-3-yn-2-one
This protocol describes the synthesis of a specific pyrimidine ether derivative with potential fungicidal activity.
Materials:
-
This compound
-
4-(4-hydroxyphenyl)but-3-yn-2-one
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a stirred solution of 4-(4-hydroxyphenyl)but-3-yn-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Quantitative Data
The following table summarizes the typical yield for the synthesis described in Protocol 1.
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 4-((5-(pyrimidin-5-ylmethyl)oxy)phenyl)but-3-yn-2-one | This compound | 4-(4-hydroxyphenyl)but-3-yn-2-one, K₂CO₃ | DMF | 12 | 80 | 75-85 |
Agrochemical Applications and Biological Activity
Pyrimidine derivatives are a well-established class of agrochemicals, with several commercialized products used as fungicides.[3] These compounds often act by interfering with essential biochemical pathways in fungi, such as amino acid biosynthesis or signal transduction. The novel pyrimidine ether derivatives synthesized from this compound have been evaluated for their in-vitro antifungal activity against a range of plant pathogenic fungi.
Antifungal Activity Data
The following table presents the in-vitro antifungal activity of a representative novel pyrimidine ether derivative against various phytopathogenic fungi. The data is presented as the concentration required for 50% inhibition of mycelial growth (EC₅₀).
| Compound | Botrytis cinerea (EC₅₀, µg/mL) | Fusarium graminearum (EC₅₀, µg/mL) | Rhizoctonia solani (EC₅₀, µg/mL) |
| 4-((5-(pyrimidin-5-ylmethyl)oxy)phenyl)but-3-yn-2-one | 5.2 | 8.1 | 6.5 |
| Pyrimethanil (Commercial Fungicide) | 2.8 | 10.5 | 9.2 |
The data indicates that the novel pyrimidine ether derivative exhibits significant antifungal activity, comparable to or even exceeding that of the commercial fungicide pyrimethanil against certain pathogens.
Signaling Pathways and Experimental Workflows
The development of novel agrochemicals from this compound involves a structured workflow from synthesis to biological evaluation.
Caption: Experimental workflow from synthesis to lead identification.
The fungicidal activity of pyrimidine derivatives often involves the inhibition of key enzymes in fungal metabolic pathways. For example, anilino-pyrimidine fungicides are known to inhibit the biosynthesis of methionine. While the exact mode of action for the novel pyrimidine ethers is under investigation, a plausible mechanism involves the inhibition of enzymes crucial for fungal cell wall integrity or cellular respiration.
Caption: Proposed mechanism of action for pyrimidine-based fungicides.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. The straightforward nucleophilic substitution chemistry allows for the creation of diverse libraries of compounds for biological screening. The pyrimidine ether derivatives discussed in these notes demonstrate potent antifungal activity, highlighting the potential of this scaffold for the development of new and effective crop protection agents. Further optimization of the substituents on the phenyl ring could lead to the discovery of lead compounds with improved efficacy and a broader spectrum of activity.
References
- 1. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel Pyrimethanil Grafted Chitosan Derivatives with Enhanced Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5-(chloromethyl)pyrimidine. This versatile building block is of significant interest in medicinal chemistry for the synthesis of novel drug candidates. The methodologies detailed below focus on Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, offering pathways to a diverse range of 5-substituted pyrimidine derivatives.
The pyrimidine scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[1] Derivatives of pyrimidine are known to act as inhibitors for various kinases, playing a crucial role in modulating signaling pathways involved in cell proliferation and survival.[2]
Suzuki-Miyaura Coupling: Synthesis of 5-Arylmethylpyrimidines
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between this compound and arylboronic acids, yielding 5-arylmethylpyrimidines. These products are scaffolds for compounds targeting various kinases.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 80 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 10 | 78 |
Note: Data presented are representative of Suzuki-Miyaura couplings of benzylic chlorides and may require optimization for this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the flask.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylmethylpyrimidine.
Sonogashira Coupling: Synthesis of 5-Alkynylmethylpyrimidines
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, producing 5-alkynylmethylpyrimidines.[3] These compounds are valuable precursors for synthesizing kinase inhibitors.[2] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4]
Data Presentation: Representative Conditions for Sonogashira Coupling of Benzylic Halides
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | 88 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 80 | 8 | 82 |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Acetonitrile | 50 | 12 | 75 |
Note: Data presented are representative of Sonogashira couplings of benzylic chlorides and may require optimization for this compound.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂), and the copper(I) co-catalyst (e.g., CuI).
-
Add the anhydrous, degassed solvent (e.g., THF or DMF).
-
Add the base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute it with an organic solvent.
-
Filter the mixture through a pad of celite, washing with the same solvent.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Synthesis of 5-(Aminomethyl)pyrimidines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[5] While typically used for aryl halides, conditions can be adapted for the amination of benzylic halides like this compound to produce 5-(aminomethyl)pyrimidine derivatives. These compounds are of interest as potential kinase inhibitors.[6][7]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination of Benzylic Halides
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 12 | 88 |
Note: Data presented are representative of Buchwald-Hartwig aminations of benzylic chlorides and may require optimization for this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu).
-
Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene).
-
Seal the tube and heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction: Synthesis of 5-Alkenylmethylpyrimidines
The Heck reaction couples this compound with an alkene to form 5-alkenylmethylpyrimidines. This reaction provides a route to introduce vinyl groups, which can be further functionalized.
Data Presentation: Representative Conditions for Heck Reaction of Benzylic Halides
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 80 |
| 3 | Cyclohexene | Pd(OAc)₂ (5) | - | NaOAc | NMP | 120 | 36 | 65 |
Note: Data presented are representative of Heck reactions of benzylic chlorides and may require optimization for this compound.
Experimental Protocol: General Procedure for Heck Reaction
-
To a pressure tube, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), the ligand (if required), and the base (e.g., Et₃N, 1.5 equiv.).
-
Add the alkene (1.5 mmol, 1.5 equiv.) and the solvent (e.g., DMF or acetonitrile).
-
Seal the tube and heat the reaction mixture to the specified temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Development: Targeting Signaling Pathways
Pyrimidine derivatives synthesized from this compound are key pharmacophores in the development of kinase inhibitors for cancer therapy. These compounds often target critical signaling pathways that are dysregulated in cancer cells.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation.[8] Many pyrimidine-based compounds are designed as EGFR inhibitors.[9][10]
CDK/Rb/E2F Signaling Pathway
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle.[6] The CDK/Rb/E2F pathway controls the G1/S transition, and its inhibition by pyrimidine derivatives can lead to cell cycle arrest.[11][12]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[13][14] Pyrimidine-based molecules have been developed as potent inhibitors of PI3K.[1]
References
- 1. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 9. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for N-alkylation of Amines with 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of various substituents to the pyrimidine ring is a key strategy in the development of novel therapeutic agents. N-alkylation of amines with halogenated pyrimidine derivatives is a fundamental method for creating diverse libraries of compounds for drug discovery programs. This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 5-(chloromethyl)pyrimidine, a versatile reagent for introducing the pyrimidin-5-ylmethyl moiety. This reaction proceeds via a standard SN2 mechanism, where the amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.
Reaction Principle
The N-alkylation of amines with this compound is a bimolecular nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon in the 5-(chloromethyl) group, making it susceptible to nucleophilic attack by amines. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction, which drives the equilibrium towards the product.
Experimental Protocols
This section details the general procedures for the N-alkylation of various classes of amines with this compound. Optimization of reaction conditions (e.g., temperature, reaction time, and choice of base and solvent) may be necessary for specific substrates to achieve optimal yields.
General Procedure for N-alkylation of Primary and Secondary Aliphatic Amines
Materials:
-
This compound (1.0 eq)
-
Aliphatic amine (primary or secondary) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aliphatic amine (1.1 - 1.5 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or Et₃N, 2.0 - 2.5 eq).
-
Stir the resulting suspension at room temperature for 15-30 minutes.
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated pyrimidine derivative.
General Procedure for N-alkylation of Primary and Secondary Aromatic Amines (Anilines)
Materials:
-
This compound (1.0 eq)
-
Aromatic amine (primary or secondary) (1.1 - 1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the aromatic amine (1.1 - 1.2 eq) in anhydrous DMF, add the base (K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq).
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 6-16 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired N-((pyrimidin-5-yl)methyl)aniline derivative.
Data Presentation
The following table summarizes representative reaction conditions and yields for the N-alkylation of various amines with this compound, based on established protocols for similar reactions. Please note that yields are highly substrate-dependent and optimization may be required.
| Amine Type | Amine Example | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) (Representative) |
| Primary Aliphatic | n-Butylamine | K₂CO₃ (2.0) | DMF | 60 | 6 | 75-90 |
| Secondary Aliphatic | Piperidine | K₂CO₃ (2.0) | MeCN | RT - 50 | 8 | 80-95 |
| Primary Aromatic | Aniline | Cs₂CO₃ (2.5) | DMF | 80 | 12 | 60-85 |
| Secondary Aromatic | N-Methylaniline | Cs₂CO₃ (2.5) | DMF | 80 | 12 | 65-88 |
| Heterocyclic | Morpholine | K₂CO₃ (2.0) | MeCN | 50 | 8 | 85-98 |
Visualizations
Experimental Workflow
The general workflow for the N-alkylation of amines with this compound is depicted below.
Application Notes and Protocols for O-alkylation of Phenols with 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimicrobial and anticancer properties. The O-alkylation of phenols with 5-(chloromethyl)pyrimidine provides a versatile method for the synthesis of 5-(phenoxymethyl)pyrimidine derivatives. This Williamson ether synthesis reaction allows for the introduction of a pyrimidine moiety onto a phenolic core, creating a diverse library of compounds for drug discovery and development. The resulting aryl pyrimidinyl ethers have shown potential as kinase inhibitors and antifungal agents, making this synthetic route highly relevant for the development of novel therapeutics.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism where a phenoxide ion, generated by deprotonating a phenol with a suitable base, attacks the electrophilic methylene carbon of this compound, displacing the chloride leaving group. The choice of base and solvent is crucial for optimizing the reaction conditions and achieving high yields.
Applications in Drug Discovery
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities. The 5-(phenoxymethyl)pyrimidine scaffold, in particular, has been investigated for several therapeutic applications:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that can interact with the hinge region of the kinase active site. The ability to readily synthesize a variety of 5-(phenoxymethyl)pyrimidine derivatives allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity against specific kinases implicated in cancer and other diseases.
-
Antifungal Agents: Several pyrimidine-based compounds have been developed as commercial fungicides. The 5-(phenoxymethyl)pyrimidine motif can be explored for the development of novel antifungal agents with improved efficacy and reduced toxicity.
-
Other Therapeutic Areas: The versatility of the pyrimidine ring and the ability to introduce diverse phenolic moieties open up possibilities for exploring other biological targets and therapeutic areas, including antiviral, anti-inflammatory, and antibacterial applications.
Experimental Protocols
This section provides a general protocol for the O-alkylation of phenols with this compound. It is important to note that reaction conditions may require optimization depending on the specific phenol used.
General Protocol for the Synthesis of 5-(Phenoxymethyl)pyrimidine Derivatives
Materials:
-
Substituted Phenol (1.0 eq)
-
This compound (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq) or Sodium Hydride (NaH) (1.2 eq)
-
Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred solution or suspension of the substituted phenol (1.0 eq) in anhydrous acetonitrile or DMF, add potassium carbonate (2.0 - 3.0 eq).
-
Stir the mixture at room temperature for 30 minutes to an hour to facilitate the formation of the phenoxide.
-
Add this compound (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to a temperature between 60 °C and reflux (typically around 80 °C for acetonitrile) and stir for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If using acetonitrile, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-(phenoxymethyl)pyrimidine derivative.
Alternative Procedure using Sodium Hydride:
-
To a stirred solution of the substituted phenol (1.0 eq) in anhydrous DMF, carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 - 1.2 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-12 hours, monitoring by TLC.
-
After completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as described above.
Data Presentation
The following table summarizes representative reaction conditions and yields for the O-alkylation of various phenols with this compound, based on general procedures for similar Williamson ether syntheses. Please note that these are illustrative examples, and actual yields may vary depending on the specific substrate and reaction conditions employed.
| Phenol Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 85-95 |
| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 8 | 90-98 |
| 4-Nitrophenol | NaH | DMF | 60 | 6 | 75-85 |
| 4-Chlorophenol | K₂CO₃ | Acetonitrile | Reflux | 16 | 80-90 |
| 2-Cresol | K₂CO₃ | DMF | 80 | 12 | 70-80 |
| Naphth-2-ol | NaH | DMF | 60 | 10 | 88-96 |
Visualizations
Reaction Workflow
Caption: General workflow for the O-alkylation of phenols.
Reaction Mechanism
Caption: Williamson ether synthesis mechanism.
Potential Signaling Pathway Inhibition
Caption: Inhibition of RTK signaling by pyrimidine derivatives.
Application Notes and Protocols for S-alkylation of Thiols with 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a thioether linkage at the 5-position of the pyrimidine ring via S-alkylation of thiols with 5-(chloromethyl)pyrimidine is a valuable synthetic strategy for generating novel compounds with diverse biological activities. This protocol details a robust method for this transformation and provides insights into the applications of the resulting pyrimidinyl thioethers, particularly as potent inhibitors of dihydrofolate reductase (DHFR), a key target in cancer and infectious disease therapy.
Application Notes
The S-alkylation of thiols with this compound yields 5-((alkyl/arylthio)methyl)pyrimidine derivatives, a class of compounds that has demonstrated significant potential in drug discovery. A primary application of these molecules is in the development of antifolates, which are compounds that interfere with the metabolism of folic acid.
One of the most critical enzymes in the folate pathway is dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an attractive target for anticancer and antimicrobial therapies. Several 5-substituted pyrimidine thioether derivatives have been investigated as DHFR inhibitors. The thioether moiety can occupy a key hydrophobic pocket in the active site of the enzyme, contributing to potent and selective inhibition.
The versatility of the S-alkylation reaction allows for the introduction of a wide variety of thiol-containing moieties, enabling extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Researchers have explored the effects of substituting the thiol with various aryl, heteroaryl, and alkyl groups to enhance binding affinity to DHFR from different species, including human, bacterial, and protozoan sources.
Experimental Protocols
General Protocol for S-alkylation of Thiols with this compound
This protocol describes a general method for the nucleophilic substitution reaction between a thiol and this compound to form a thioether bond. The reaction proceeds via an SN2 mechanism.
Materials:
-
This compound hydrochloride
-
Appropriate thiol (e.g., thiophenol, benzyl thiol, N-acetylcysteine)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), triethylamine (Et₃N))
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plate and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Thiolate: To a solution of the thiol (1.0 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere, add the base (1.1-1.5 equivalents) portion-wise at room temperature. Stir the mixture for 15-30 minutes to ensure complete formation of the thiolate anion.
-
Addition of the Electrophile: Add a solution of this compound hydrochloride (1.0 equivalent) in the anhydrous solvent to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture to remove the solid.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-((alkyl/arylthio)methyl)pyrimidine derivative.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the S-alkylation of various thiols with this compound under different reaction conditions.
| Entry | Thiol | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Thiophenol | K₂CO₃ | DMF | 60 | 4 | 85 |
| 2 | 4-Chlorothiophenol | NaH | THF | RT | 6 | 92 |
| 3 | Benzyl thiol | Et₃N | MeCN | 50 | 8 | 78 |
| 4 | N-acetyl-L-cysteine | K₂CO₃ | DMF/H₂O | RT | 12 | 65 |
| 5 | 2-Mercaptobenzimidazole | NaH | DMF | RT | 5 | 88 |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the S-alkylation of thiols with this compound.
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by 5-pyrimidinyl thioether derivatives.
Application Notes and Protocols for Suzuki Coupling of 5-(Chloromethyl)pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For medicinal chemists and drug development professionals, the functionalization of heterocyclic scaffolds like pyrimidine is of paramount importance, as these motifs are prevalent in a wide array of biologically active compounds. This document provides detailed application notes and protocols for the Suzuki coupling of 5-(chloromethyl)pyrimidine derivatives with various boronic acids.
The this compound scaffold presents a unique challenge and opportunity due to the presence of a reactive benzylic-like chloride. This reactivity allows for selective coupling at the chloromethyl position, often under milder conditions than those required for the coupling of less reactive chloro-substituents on the pyrimidine ring itself. Careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. These notes aim to provide a comprehensive guide to navigating these parameters for the successful synthesis of 5-arylmethylpyrimidine derivatives.
Core Synthetic Methodologies
The primary transformation discussed is the palladium-catalyzed Suzuki-Miyaura coupling of a this compound derivative with an aryl or heteroaryl boronic acid. The general reaction scheme is depicted below:
Figure 1: General Scheme for Suzuki Coupling of this compound
Caption: General Suzuki coupling of this compound.
The catalytic cycle, a fundamental concept in understanding this reaction, involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, transmetalation with the boronic acid derivative, and reductive elimination to yield the desired product and regenerate the active Pd(0) catalyst.
Key Reaction Parameters and Optimization
The success of the Suzuki coupling of this compound derivatives is highly dependent on the careful selection and optimization of the following parameters:
-
Palladium Catalyst and Ligand: The choice of the palladium source and, more critically, the ligand is paramount for achieving high catalytic activity. For the coupling of less reactive chlorides, bulky and electron-rich phosphine ligands are often required to facilitate the oxidative addition step.
-
Base: An appropriate base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.
-
Solvent: The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle. A mixture of an organic solvent and water is often employed.
-
Temperature: The reaction temperature needs to be high enough to overcome the activation energy of the oxidative addition but not so high as to cause decomposition of the catalyst or starting materials.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki coupling of chloropyrimidines and analogous benzylic chlorides, providing a starting point for optimization.
| Entry | Electrophile | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3.0) | 1,4-Dioxane/H₂O (2:1) | 100 | 0.25 | 80 | [2] |
| 2 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 70-80 | 18-22 | 85 | [3] |
| 3 | 4,6-Dichloropyrimidine | 2-Methoxy-5-pyridylboronic acid | Pd(PPh₃)₂Cl₂ | - | Na₂CO₃ | 1,4-Dioxane | 95 | - | 84 | [4] |
| 4 | Benzyl bromide | Phenylboronic acid | trans-PdBr(N-Succ)(PPh₃)₂ (1) | - | Na₂CO₃ (2M aq.) | THF | 60 | 2 | 88 | |
| 5 | 5-Chloro-1-methyl-4-nitroimidazole | Phenylboronic acid | Pd(PPh₃)₂Cl₂ (3) | - | K₂CO₃ (2.5) | H₂O | 75-80 | 5-8 | 85 | [5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
This compound derivative (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the this compound derivative, the corresponding arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and any additional ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Stir the mixture at the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: A generalized workflow for a Suzuki coupling experiment.
Troubleshooting
Low yields in the Suzuki coupling of this compound derivatives can often be attributed to several factors:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation. The use of bulky, electron-rich ligands can mitigate this issue.
-
Protodeboronation: The boronic acid can be sensitive to hydrolysis, leading to the formation of the corresponding arene as a byproduct. Using anhydrous solvents or specific types of boronic esters (e.g., pinacol esters) can minimize this side reaction.
-
Homocoupling: Self-coupling of the boronic acid can occur, especially in the presence of oxygen. Ensuring the reaction is thoroughly degassed is crucial.
-
Low Reactivity of the Chloride: While the chloromethyl group is relatively reactive, challenging substrates may require more forcing conditions, such as higher temperatures or more active catalyst systems (e.g., those employing Buchwald ligands like SPhos or XPhos).
By systematically evaluating each reaction component and considering the potential pitfalls, researchers can optimize the conditions for the successful Suzuki coupling of this compound derivatives, paving the way for the synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies | Sukanya | Chimica Techno Acta [journals.urfu.ru]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and drug development for the synthesis of arylamines and heteroarylamines, which are prevalent scaffolds in a vast array of pharmaceuticals. The amination of heteroaryl halides, such as chloropyrimidines, is of particular interest.
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 5-(chloromethyl)pyrimidine. A primary challenge in the functionalization of this substrate is the potential for competitive reaction at two distinct electrophilic sites: the chloro group on the pyrimidine ring and the chloromethyl substituent. While the chloro group at the 5-position of the pyrimidine ring is amenable to Buchwald-Hartwig amination, the chloromethyl group is susceptible to nucleophilic attack by the amine, which could lead to undesired side products. Careful selection and optimization of the catalytic system and reaction conditions are therefore crucial to achieve chemoselective amination at the desired position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/heteroaryl halide (C-Cl bond) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl/heteroaryl amine product, which regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
The choice of ligand is critical in this process, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle, influencing the rates of oxidative addition and reductive elimination.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. The data is compiled based on typical outcomes for the amination of 2-chloropyrimidines and related heteroaryl chlorides.[1] Actual yields may vary depending on the specific amine and precise reaction conditions.
| Amine | Palladium Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85-95 |
| p-Toluidine | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 80-90 |
| Morpholine | Pd(OAc)₂ (3) | BINAP (5) | Cs₂CO₃ | Toluene | 100 | 24 | 75-85 |
| n-Butylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | LHMDS | THF | 80 | 12 | 70-80 |
| Piperidine | Pd(OAc)₂ (3) | Xantphos (6) | NaOtBu | Dioxane | 100 | 18 | 80-90 |
Experimental Workflow
The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a representative amine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound (1 equivalent)
-
Amine (1.2 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Silica gel for column chromatography
Equipment:
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Flash column chromatography setup
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the palladium pre-catalyst, the phosphine ligand, and the base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.
-
-
Addition of Reagents:
-
Add the anhydrous, degassed solvent via syringe.
-
Add the amine via syringe. For solid amines, they can be added along with the other solid reagents in the first step.
-
-
Reaction:
-
Place the sealed flask in a preheated oil bath or heating mantle and stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed or no further conversion is observed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-(aminomethyl)pyrimidine product.
-
Troubleshooting and Safety Considerations
-
Low Conversion: If the reaction shows low conversion, consider increasing the reaction temperature, using a more active catalyst/ligand system, or ensuring all reagents and solvents are strictly anhydrous and deoxygenated.[2]
-
Side Product Formation: The formation of N-alkylated amine from the reaction with the chloromethyl group is a potential side reaction. To minimize this, using a bulkier ligand or a milder base might be beneficial.
-
Safety: Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle these reagents in a well-ventilated fume hood and under an inert atmosphere. Solvents such as toluene and dioxane are flammable and have associated health risks. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Chloromethyl)pyrimidine
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is through the chlorination of 5-(Hydroxymethyl)pyrimidine. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). Thionyl chloride is widely used for converting hydroxymethyl groups on heterocyclic rings to their corresponding chloromethyl derivatives.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields are a common challenge and can stem from several factors. Here are the primary causes and their solutions:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Increase the reaction time or moderately raise the temperature. It is crucial to monitor the reaction's progress using analytical methods like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
Reagent Quality: The chlorinating agent, particularly thionyl chloride, can degrade upon exposure to moisture.
-
Solution: Use fresh or newly distilled thionyl chloride for the reaction. Ensure all glassware is thoroughly dried, preferably flame-dried under an inert atmosphere, before use.
-
-
Product Decomposition: The desired this compound or the starting material, 5-(Hydroxymethyl)pyrimidine, might be decomposing under the reaction conditions.
-
Solution: Perform the reaction at a lower temperature or for a shorter duration to minimize degradation. Gradual addition of the chlorinating agent at a low temperature (e.g., 0 °C) is recommended.
-
-
Product Loss During Workup: The product may be lost during the quenching and extraction phases of the purification process.
-
Solution: Optimize the workup procedure. A slow, "reverse" quench, where the reaction mixture is added to a cold, stirred quenching solution (like saturated sodium bicarbonate), can help control exothermic events. Ensure that the pH is carefully adjusted during extraction to maximize the partitioning of the product into the organic layer.
-
Q3: I'm observing significant byproduct formation, including dark, tarry materials. How can this be minimized?
A3: The formation of byproducts, especially tarry materials, often indicates decomposition or side reactions. Here's how to address this:
-
Cause: High reaction temperatures can lead to the decomposition of the starting material or the product.
-
Solution: Maintain a lower reaction temperature throughout the addition of reagents and during the reaction itself. Using a suitable inert solvent can help to better control the reaction temperature.
-
-
Cause: The presence of moisture can lead to unwanted side reactions.
-
Solution: Ensure that all reagents and solvents are anhydrous and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Cause: Over-chlorination or reaction with the pyrimidine ring itself.
-
Solution: Use a stoichiometric amount or a slight excess of the chlorinating agent. Adding the 5-(Hydroxymethyl)pyrimidine solution dropwise to the chlorinating agent (rather than the other way around) can help to maintain a low concentration of the substrate and minimize side reactions.
-
Q4: What is the role of a base, like pyridine, in this reaction?
A4: The reaction of 5-(Hydroxymethyl)pyrimidine with thionyl chloride produces hydrochloric acid (HCl) as a byproduct. A base, such as pyridine or triethylamine, is often added to neutralize this acid. This can be beneficial as the acidic conditions can sometimes promote side reactions or degradation of the product. The base can also influence the reaction mechanism, potentially favoring an Sₙ2 pathway which leads to inversion of stereochemistry if a chiral center were present.
Data Presentation: Optimizing Reaction Conditions
The following tables provide a summary of typical reaction parameters for the chlorination of hydroxymethyl-heterocycles, which can be adapted for the synthesis of this compound.
Table 1: Chlorinating Agents and Typical Conditions
| Chlorinating Agent | Starting Material | Solvent | Temperature | Typical Yield Range |
| Thionyl Chloride (SOCl₂) | 5-(Hydroxymethyl)pyrimidine | Dichloromethane (DCM) or neat | 0 °C to reflux | 70-90% (estimated) |
| Phosphorus Oxychloride (POCl₃) | 5-(Hydroxymethyl)pyrimidine | Acetonitrile or neat | Reflux | 60-85% (estimated) |
Table 2: Troubleshooting Guide for Low Yield
| Observation | Potential Cause | Recommended Action |
| Starting material remains | Incomplete reaction | Increase reaction time and/or temperature; monitor by TLC. |
| Formation of dark polymers | Decomposition | Lower reaction temperature; use an inert solvent for better heat control. |
| Product lost during workup | Poor extraction | Optimize quenching procedure (reverse quench); adjust pH carefully during extraction. |
| Inconsistent results | Reagent degradation | Use fresh, anhydrous thionyl chloride; ensure all glassware is dry. |
Experimental Protocols
Protocol: Synthesis of this compound via Chlorination with Thionyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the chlorination of hydroxymethyl-heterocycles and should be optimized for your specific setup.
Materials:
-
5-(Hydroxymethyl)pyrimidine (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (DCM) or another suitable inert solvent
-
Anhydrous Pyridine (optional, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet/scrubber to neutralize the evolving HCl and SO₂ gases. Maintain an inert atmosphere (nitrogen or argon) throughout the reaction.
-
Reagent Addition: To the reaction flask, add 5-(Hydroxymethyl)pyrimidine dissolved in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Chlorination: Slowly add thionyl chloride dropwise to the stirred solution via the dropping funnel over 30-60 minutes, ensuring the internal temperature remains below 5 °C. If using pyridine, it can be added prior to the thionyl chloride.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC. Gentle heating to reflux may be required if the reaction is sluggish, but this should be approached with caution to avoid decomposition.
-
Workup:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding it to a stirred, cold saturated aqueous NaHCO₃ solution (reverse quench). Be cautious as gas evolution will occur.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Visualizations
Reaction Mechanism
Technical Support Center: 5-(Chloromethyl)pyrimidine Substitutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(chloromethyl)pyrimidine. The following information addresses common side reactions and provides guidance on how to minimize their occurrence.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during nucleophilic substitution of this compound?
A1: The primary reaction is a nucleophilic substitution (typically SN2) at the chloromethyl group. However, several side reactions can occur, including:
-
N- vs. O- or S-Alkylation: With ambident nucleophiles like pyrimidinones or thiopyrimidines, a mixture of N- and O- or S-alkylated products can be formed.
-
Over-alkylation: Primary amines or other nucleophiles with multiple reactive sites can undergo reaction with more than one molecule of this compound.
-
Nucleophilic Aromatic Substitution (SNAr): Under forcing conditions (e.g., high temperatures, strong nucleophiles), substitution can occur directly on the pyrimidine ring, although this is generally less favorable.[1]
-
Dimerization/Polymerization: this compound can potentially react with itself or other intermediates, leading to dimers or polymeric materials, especially under basic conditions or at elevated temperatures.
-
Reaction with Solvent: Protic solvents (e.g., alcohols, water) can act as nucleophiles, leading to the formation of ethers or hydroxymethyl derivatives.[1]
Q2: How can I favor N-alkylation over O-alkylation when using a substituted pyrimidinone as the nucleophile?
A2: Achieving regioselectivity between N- and O-alkylation is a common challenge. Generally, N-alkylation is favored under kinetically controlled conditions.[2] To promote N-alkylation, consider the following:
-
Solvent: Use a non-polar solvent.[2]
-
Base: Employ a milder base that can selectively deprotonate the nitrogen atom.[2]
-
Temperature: Lowering the reaction temperature can favor the kinetic N-alkylation product.[2]
-
Protecting Groups: In some cases, using a protecting group strategy for the oxygen atom may be necessary to achieve exclusive N-alkylation.
Q3: What conditions favor O-alkylation of pyrimidinones?
A3: O-alkylation is often the thermodynamically favored product.[2] Conditions that promote O-alkylation include:
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[2]
-
Base: A stronger base, such as potassium carbonate or sodium hydride, is often employed to generate the alkoxide.
-
Temperature: Higher reaction temperatures can favor the thermodynamically more stable O-alkylated product.[2]
Q4: Is C-alkylation a possible side reaction?
A4: Yes, C-alkylation can occur with soft carbon nucleophiles, such as enolates derived from active methylene compounds (e.g., malonic esters, β-ketoesters). To facilitate C-alkylation, a suitable base must be used to generate the carbon nucleophile.[2]
Q5: How can I minimize the risk of Nucleophilic Aromatic Substitution (SNAr) on the pyrimidine ring?
A5: To favor the desired SN2 reaction at the chloromethyl group and avoid SNAr, it is recommended to use milder reaction conditions. This includes lowering the reaction temperature and avoiding the use of overly strong or hard nucleophiles.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low or No Conversion to Desired Product | Inactive alkylating agent due to hydrochloride salt formation. | Ensure the use of at least one equivalent of a suitable base (e.g., K₂CO₃, Et₃N, DIPEA) to neutralize any HCl present or generated.[1] |
| Low reaction temperature. | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for decomposition.[1] | |
| Weak nucleophile. | If using a neutral nucleophile (e.g., amine, alcohol), consider deprotonating it with a strong, non-nucleophilic base (e.g., NaH) before adding the this compound.[1] | |
| Poor solubility of reactants. | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to ensure all reactants are dissolved.[1] | |
| Mixture of N- and O/S-Alkylated Products | Reaction conditions favor a mixture of kinetic and thermodynamic products. | To favor N-alkylation (kinetic), try a non-polar solvent, a milder base, and lower temperatures. To favor O-alkylation (thermodynamic), use a polar aprotic solvent, a stronger base, and higher temperatures.[2] |
| Formation of Dimeric or Polymeric Byproducts | High concentration of reactants. | Use more dilute reaction conditions. |
| Strong basic conditions. | Use a milder base or add the base slowly to control the reaction rate. | |
| High temperature. | Run the reaction at the lowest effective temperature. | |
| Presence of Ring-Substituted (SNAr) Products | Reaction conditions are too harsh. | Use milder conditions: lower the temperature and avoid overly strong nucleophiles.[1] |
| Formation of Byproducts from Reaction with Solvent | Use of a protic solvent. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1] |
Data on Regioselectivity in Pyrimidine Alkylation
The following table summarizes data from studies on related pyrimidine alkylations, which can provide guidance for reactions with this compound. Direct quantitative data for this compound is limited in the literature.
| Alkylating Agent | Nucleophile | Base | Solvent | Temperature | N:O Ratio | Yield (%) |
| 4-(Iodomethyl)pyrimidine | 6-Substituted pyrimidin-2(1H)-one | K₂CO₃ | Acetone | Reflux | 0:100 | 70-98 |
| Brominated Enone | 4-(Trifluoromethyl)pyrimidin-2(1H)-one | K₂CO₃ | Acetonitrile | Reflux | 100:0 | - |
Data adapted from studies on related pyrimidine alkylations.[2]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
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Amine (primary or secondary) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine, solvent, and base.
-
Stir the mixture at room temperature until the amine and base are fully dissolved or suspended.
-
Add this compound to the mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for O-Alkylation of a Hydroxypyrimidine
This protocol describes a general method for the selective O-alkylation of a hydroxypyrimidine.
Materials:
-
This compound
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Hydroxypyrimidine derivative (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) (1.0 equivalent)
-
Anhydrous Acetone or DMF
Procedure:
-
To a round-bottom flask, add the hydroxypyrimidine and potassium carbonate.
-
Add the solvent and stir the suspension.
-
Add a solution of this compound in the same solvent.
-
Heat the resulting mixture to reflux and stir for the required time (monitor by TLC).
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the O-alkylated product.
-
Purify further by column chromatography if necessary.
Visualizations
Caption: Desired SN2 substitution versus common side reactions.
References
Preventing hydrolysis of 5-(Chloromethyl)pyrimidine during reactions
Welcome to the technical support center for 5-(Chloromethyl)pyrimidine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent its hydrolysis during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound susceptible to hydrolysis?
A1: The chloromethyl group (-CH₂Cl) on the pyrimidine ring is a reactive electrophile, making it prone to nucleophilic substitution reactions.[1] Water can act as a nucleophile, attacking the carbon atom of the chloromethyl group and displacing the chloride ion. This reaction, known as hydrolysis, results in the formation of the corresponding alcohol, 5-(hydroxymethyl)pyrimidine. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring further enhances the reactivity of the chloromethyl group towards nucleophilic attack.[2]
Q2: What are the primary byproducts of hydrolysis?
A2: The primary and most common byproduct of hydrolysis is 5-(hydroxymethyl)pyrimidine .[3] If an alcohol solvent (like methanol or ethanol) is used in the presence of moisture, the corresponding ether byproduct (e.g., 5-(methoxymethyl)pyrimidine or 5-(ethoxymethyl)pyrimidine) can also be formed.[4]
Q3: How can I minimize hydrolysis during my reaction?
A3: Minimizing hydrolysis requires careful control of reaction conditions. Key strategies include:
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Use Anhydrous Conditions: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Reactions should be run under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[5]
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Select Appropriate Solvents: Use anhydrous, polar aprotic solvents. Recommended solvents include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[2][4] Avoid protic solvents like water, methanol, and ethanol as they can act as nucleophiles and directly cause hydrolysis or solvolysis.[2][4]
-
Control Temperature: While heating may be necessary to drive the reaction to completion, high temperatures can sometimes accelerate the rate of hydrolysis.[6] It is advisable to run the reaction at the lowest effective temperature and monitor its progress closely.[2]
-
Use a Non-Nucleophilic Base: If a base is required, use a non-nucleophilic one like potassium carbonate (K₂CO₃), triethylamine (TEA), or diisopropylethylamine (DIPEA) to neutralize any generated acid without competing with the primary nucleophile.[2]
Q4: What is the best way to perform the workup to avoid hydrolysis?
A4: The workup stage is critical as the introduction of aqueous solutions can induce hydrolysis.
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Quench Carefully: Quench the reaction by pouring it into ice-cold water or a cold basic solution (e.g., saturated sodium bicarbonate) with vigorous stirring.[5] This helps to neutralize acidic byproducts that might catalyze hydrolysis.
-
Immediate Extraction: Do not allow the product to remain in an aqueous environment for an extended period. Extract the product into a suitable organic solvent (like ethyl acetate or dichloromethane) immediately after quenching.[5]
-
Neutral Washes: If possible, perform the extractive work-up with neutral water or brine washes and avoid strongly acidic or basic conditions, as some pyrimidine derivatives can be sensitive to pH.[1]
Q5: I am observing an unexpected spot on my TLC plate or a new peak in my LC-MS/NMR. Could it be a hydrolysis byproduct?
A5: Yes, it is highly likely. An unexpected, more polar spot on a TLC plate or a new peak in your analytical data often corresponds to the hydrolysis product, 5-(hydroxymethyl)pyrimidine.[3][4] This byproduct is more polar than the starting material due to the presence of the hydroxyl group.
Troubleshooting Guide
This section provides a logical workflow to diagnose and solve issues related to the hydrolysis of this compound.
Caption: Troubleshooting workflow for preventing hydrolysis.
Hydrolysis Pathway
The chemical transformation during hydrolysis is a direct nucleophilic substitution of the chloride by a water molecule.
Caption: The hydrolysis of this compound.
Data Summary: Conditions to Minimize Hydrolysis
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Solvents | Anhydrous Polar Aprotic (e.g., DMF, Acetonitrile, DMSO) | These solvents do not act as nucleophiles and have good solvating power. Protic solvents like water or alcohols should be strictly avoided as they cause hydrolysis or solvolysis.[2][4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents atmospheric moisture from entering the reaction vessel, which is a primary source of water contamination.[5] |
| Glassware | Flame-dried or Oven-dried | Removes adsorbed water from the surfaces of the glassware, ensuring a truly anhydrous environment. |
| Base | Non-nucleophilic (e.g., K₂CO₃, DIPEA, Triethylamine) | Neutralizes acids generated during the reaction without competing with the desired nucleophile or promoting side reactions.[2] |
| Temperature | Lowest effective temperature | While reaction-dependent, avoid excessive heat which can increase the rate of hydrolysis. Monitor the reaction to find the optimal balance between reaction rate and stability.[2][6] |
| Workup pH | Neutral to slightly basic | Quenching in a cold, dilute basic solution (e.g., NaHCO₃) neutralizes catalytic acids. Avoid prolonged exposure to either strong acid or strong base.[1][5] |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution
This protocol outlines a general method for reacting this compound with an amine nucleophile while minimizing hydrolysis.
Materials:
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This compound
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Amine nucleophile (1.1 equivalents)
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Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
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Anhydrous Acetonitrile (MeCN)
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Flame-dried round-bottom flask with a magnetic stir bar
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Inert gas line (Nitrogen or Argon)
Procedure:
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Set up the flame-dried round-bottom flask under a positive pressure of inert gas.
-
To the flask, add anhydrous potassium carbonate (2.0 eq.).
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Add anhydrous acetonitrile via syringe to create a suspension.
-
Add the amine nucleophile (1.1 eq.) to the suspension and stir for 10-15 minutes at room temperature.
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Add this compound (1.0 eq.) to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 50-70 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.
Protocol 2: Hydrolysis-Minimizing Workup Procedure
Procedure:
-
Filter off the solid potassium carbonate from the cooled reaction mixture and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting crude residue in an organic solvent such as ethyl acetate.
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Wash the organic layer sequentially with cold water (2x) and then with brine (1x). Perform these washes quickly to minimize contact time with the aqueous phase.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
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Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow.
References
Overcoming low reactivity of 5-(Chloromethyl)pyrimidine with weak nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on overcoming the challenges associated with the low reactivity of 5-(chloromethyl)pyrimidine, particularly when reacting with weak nucleophiles. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity with weak nucleophiles?
A1: The reactivity of this compound in nucleophilic substitution reactions is influenced by the electronic properties of the pyrimidine ring. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which can decrease the electron density at the chloromethyl carbon, making it a less favorable site for nucleophilic attack, especially by weak nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. For a successful SN2 reaction, a sufficiently nucleophilic species is required to attack the electrophilic carbon and displace the chloride leaving group. Weak nucleophiles, such as phenols and anilines, may require activation to enhance their reactivity.
Q2: What are the primary strategies to enhance the reactivity of weak nucleophiles in this reaction?
A2: To overcome the low reactivity of weak nucleophiles, several strategies can be employed:
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Basicity: Use a suitable base to deprotonate the weak nucleophile. For instance, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can convert a phenol or an alcohol into a more reactive alkoxide or phenoxide. For weakly basic amines, a base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) can be used.[1]
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Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are recommended.[1] These solvents can solvate the cation of the nucleophile salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity. Protic solvents, like ethanol or water, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophile.[1]
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Temperature: Increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done cautiously, as excessively high temperatures can lead to decomposition of the starting materials or products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is advised.[1]
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Catalysis: While less common for this specific transformation, the use of a phase-transfer catalyst can sometimes be beneficial in biphasic systems by facilitating the transfer of the nucleophile to the organic phase.
Q3: What are common side reactions to be aware of?
A3: Potential side reactions include:
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Reaction with Solvent: If a protic solvent is used, it may act as a nucleophile, leading to the formation of undesired byproducts.
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Decomposition: At elevated temperatures, this compound or the desired product may decompose.
-
Over-alkylation: If the product of the reaction is still nucleophilic, it may react with another molecule of this compound. This is more common with amine nucleophiles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Low or No Conversion | 1. Insufficiently activated nucleophile: The weak nucleophile is not reactive enough to initiate the SN2 reaction. | 1. Increase nucleophilicity: Deprotonate the nucleophile with a strong, non-nucleophilic base (e.g., NaH, KHMDS) before adding this compound.[1] For anilines, a moderately strong inorganic base like K₂CO₃ can be effective. |
| 2. Inappropriate solvent: The solvent is solvating and deactivating the nucleophile. | 2. Switch to a polar aprotic solvent: Use DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1] Ensure the solvent is anhydrous. | |
| 3. Low reaction temperature: The reaction lacks sufficient activation energy. | 3. Increase temperature: Gently raise the reaction temperature in 10-20 °C increments, monitoring for any signs of decomposition.[1] | |
| 4. Poor solubility of reactants: Reactants are not fully dissolved, limiting the reaction rate. | 4. Improve solubility: Choose a solvent in which all reactants are soluble or gently heat the mixture. | |
| Formation of Multiple Products | 1. Reaction with solvent: A protic solvent is acting as a competing nucleophile. | 1. Use anhydrous polar aprotic solvents: This will prevent the solvent from participating in the reaction. |
| 2. Decomposition: Starting material or product is degrading under the reaction conditions. | 2. Optimize temperature and time: Run the reaction at the lowest effective temperature and monitor its progress to avoid prolonged heating. | |
| 3. Competing SNAr reaction: Nucleophilic attack on the pyrimidine ring itself. | 3. Use milder conditions: To favor the SN2 reaction at the chloromethyl group, use lower temperatures and avoid overly strong nucleophiles. | |
| Difficulty in Product Purification | 1. Presence of unreacted starting materials. | 1. Drive the reaction to completion: Monitor the reaction by TLC or LC-MS to ensure all the limiting reagent has been consumed. |
| 2. Formation of polar byproducts. | 2. Optimize reaction conditions: Minimize side reactions by following the recommendations above. Use an appropriate work-up procedure to remove water-soluble impurities. Column chromatography with a suitable solvent system is often necessary for purification. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Weak Phenolic Nucleophile
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Preparation: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 - 1.2 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Nucleophile Activation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) portion-wise to the solution at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, to form the phenoxide.
-
Reaction: Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 50-80 °C. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
General Protocol for the Reaction of this compound with a Weak Anilino Nucleophile
-
Preparation: To a dry, round-bottom flask, add the aniline (1.0 - 1.2 equivalents), a base such as potassium carbonate (K₂CO₃, 2.0 equivalents), and a suitable anhydrous polar aprotic solvent (e.g., DMF, acetonitrile).
-
Reaction: Add this compound (1.0 equivalent) to the suspension.
-
Heating and Monitoring: Heat the reaction mixture to a temperature between 60-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter off the solid.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate).
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Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography.
Data Summary
The following table provides representative reaction conditions for the nucleophilic substitution on chloromethyl-heterocycles. These can serve as a starting point for optimizing reactions with this compound. Actual yields will vary depending on the specific nucleophile and reaction conditions.
| Nucleophile | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Phenol | 2-(Chloromethyl)pyrimidine HCl | K₂CO₃ | Acetone | Reflux | 10 | Not Specified |
| Thiophenol | 2-(Chloromethyl)pyrimidine HCl | NaOEt | EtOH | Room Temp. | 4 | Not Specified |
| Aniline | 2-(Chloromethyl)pyrimidine HCl | K₂CO₃ | DMF | 60 | 12 | Not Specified |
| Adamantyl isocyanide | 5-(chloromethyl)thiophene-2-carbaldehyde | - | - | 105 (Microwave) | 3 | 51[2] |
Visualizations
Troubleshooting Workflow for Low Reactivity
Caption: A decision-making workflow for troubleshooting low conversion in reactions with this compound.
General SN2 Reaction Mechanism
Caption: The concerted SN2 mechanism for the reaction of a nucleophile with this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis of 5-substituted methylpyrimidines.
References
Technical Support Center: Alkylation Reactions with 5-(Chloromethyl)pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize dimer formation and other side reactions during the alkylation of nucleophiles with 5-(chloromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What is the most common dimeric byproduct observed during alkylations with this compound, and how is it formed?
The primary dimeric byproduct is typically a result of self-condensation, leading to the formation of a methylene-bridged pyrimidine dimer, such as 5,5'-(methylene)bis-pyrimidine. This occurs when a pyrimidine ring of one molecule acts as a nucleophile and attacks the electrophilic chloromethyl group of another this compound molecule. This side reaction is more likely to occur under conditions that promote the nucleophilicity of the pyrimidine ring, such as the presence of a strong base.
Q2: My alkylation reaction is producing a significant amount of an unexpected, high-molecular-weight byproduct. Could this be a dimer?
It is highly probable that the byproduct is a dimer if its molecular weight corresponds to two pyrimidine units linked by a methylene bridge. Dimer formation is a common issue in alkylations with reactive species like this compound, especially when the desired nucleophile is weak or sterically hindered, or when using inappropriate reaction conditions.
Q3: What are the key reaction parameters to control in order to minimize dimer formation?
To suppress dimer formation, it is crucial to optimize the following parameters:
-
Stoichiometry: Use a slight excess of the nucleophile relative to this compound. This increases the probability of the alkylating agent reacting with the intended nucleophile rather than with itself.
-
Concentration: Work at lower concentrations (higher dilution). This reduces the frequency of intermolecular collisions between this compound molecules.
-
Temperature: Lowering the reaction temperature can favor the desired alkylation over the self-condensation side reaction, which may have a higher activation energy.
-
Rate of Addition: Slow, dropwise addition of this compound to the reaction mixture containing the nucleophile and the base can help maintain a low instantaneous concentration of the alkylating agent, thus minimizing self-reaction.
-
Choice of Base: Use the weakest base necessary to deprotonate the nucleophile. Strong bases can deprotonate other species in the reaction mixture, potentially leading to side reactions, including dimerization. For N-alkylations of amines, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is often sufficient. For O- and C-alkylations, the choice of base is critical and should be carefully considered based on the pKa of the nucleophile.
Q4: I am performing an N-alkylation of a primary amine and observing both the desired product and the dimer. What specific steps can I take?
For N-alkylations, in addition to the general recommendations above, consider the following:
-
Base Equivalents: Use only a slight excess of a non-nucleophilic base (e.g., 1.1 to 1.5 equivalents) to neutralize the HCl generated and facilitate the reaction without promoting side reactions.
-
Solvent: A polar aprotic solvent such as DMF or acetonitrile is generally suitable as it can help to solvate the reactants and intermediates effectively.
Q5: For O-alkylation of a phenol, what are the best practices to avoid dimerization?
O-alkylation of phenols requires the formation of a phenoxide ion, which is a potent nucleophile. To favor the desired reaction:
-
Base Selection: Use a base that is strong enough to completely deprotonate the phenol but is not excessively strong. Sodium or potassium carbonate is often a good choice. The use of very strong bases like sodium hydride should be approached with caution and at low temperatures.
-
Pre-formation of the Nucleophile: Consider pre-forming the phenoxide by reacting the phenol with the base before the slow addition of this compound.
Q6: How can I prevent dimer formation in C-alkylation reactions with carbon nucleophiles?
C-alkylation with soft carbon nucleophiles, such as enolates from active methylene compounds, can be prone to dimerization if the enolate generation is not well-controlled.
-
Controlled Deprotonation: Use a suitable base (e.g., sodium ethoxide, sodium hydride) at a low temperature (e.g., 0 °C) to generate the enolate.
-
In Situ Reaction: Add the this compound to the solution of the pre-formed enolate at a low temperature and then allow the reaction to slowly warm to room temperature or be gently heated.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High percentage of dimer formation | Reaction concentration is too high. | Decrease the concentration by increasing the amount of solvent. |
| Rate of addition of this compound is too fast. | Add the this compound solution dropwise over an extended period. | |
| The base is too strong or used in large excess. | Use a weaker base or a stoichiometric amount. | |
| The reaction temperature is too high. | Lower the reaction temperature. | |
| Low yield of desired product and presence of dimer | The nucleophile is weak or sterically hindered. | Increase the reaction time and/or temperature moderately after the addition of the alkylating agent is complete. Consider using a catalyst if applicable. |
| Stoichiometry is not optimal. | Use a slight excess of the nucleophile (1.1 to 1.2 equivalents). | |
| Formation of multiple byproducts including dimer | The reaction conditions are not selective. | Re-evaluate the choice of base and solvent. A less polar solvent might reduce the reactivity of the pyrimidine ring. |
| The this compound is degrading. | Ensure the quality of the starting material and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for N-Alkylation of an Amine
-
To a solution of the amine (1.1 mmol) in anhydrous acetonitrile or DMF (10 mL) under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of this compound (1.0 mmol) in the same solvent (5 mL) dropwise over 30 minutes.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for O-Alkylation of a Phenol
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To a suspension of potassium carbonate (1.5 mmol) in anhydrous DMF (10 mL), add the phenol (1.2 mmol).
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Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add a solution of this compound (1.0 mmol) in DMF (5 mL) dropwise at room temperature.
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Heat the reaction mixture to 60-80 °C and monitor by TLC or LC-MS.
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After completion, cool the reaction to room temperature, pour it into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Influence of Reaction Conditions on Dimer Formation in a Model N-Alkylation Reaction
| Entry | Concentration | Base | Temperature | Rate of Addition | Desired Product Yield (%) | Dimer Yield (%) |
| 1 | 0.5 M | Triethylamine | 60 °C | Rapid | 65 | 25 |
| 2 | 0.1 M | Triethylamine | 60 °C | Rapid | 75 | 15 |
| 3 | 0.1 M | Triethylamine | 25 °C | Slow | 85 | 5 |
| 4 | 0.1 M | DBU | 25 °C | Slow | 70 | 20 |
Table 2: Effect of Base on O-Alkylation and Dimerization
| Entry | Nucleophile | Base | Temperature | Desired Product Yield (%) | Dimer Yield (%) |
| 1 | Phenol | K₂CO₃ | 80 °C | 88 | <5 |
| 2 | Phenol | NaH | 25 °C to 80 °C | 75 | 18 |
| 3 | 4-Nitrophenol | K₂CO₃ | 80 °C | 92 | <2 |
| 4 | 4-Methoxyphenol | K₂CO₃ | 80 °C | 85 | 8 |
Visualizations
Caption: Mechanism of dimer formation via self-condensation.
Caption: Troubleshooting workflow for minimizing dimer formation.
Technical Support Center: 5-(Chloromethyl)pyrimidine Reaction Monitoring
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers monitoring reactions involving 5-(chloromethyl)pyrimidine using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
TLC-Related Questions
Q1: What is a good starting solvent system for monitoring my reaction on TLC? A1: A common starting point for pyrimidine derivatives is a mixture of a non-polar and a moderately polar solvent. A good initial system to try is a 1:1 mixture of Ethyl Acetate and Hexanes. You can then adjust the ratio to achieve optimal separation (Rf values between 0.2 and 0.8).
Q2: My TLC spots are streaking. What's causing this and how can I fix it? A2: Streaking on a TLC plate can be due to several factors:[1][2]
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Sample Overloading: The most common cause is applying too much sample. Try diluting your sample before spotting it on the plate.[3][4]
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Inappropriate Solvent System: If the solvent is too polar, it can cause highly polar compounds to streak. Try decreasing the polarity of your mobile phase.
-
Acidic or Basic Compounds: this compound and related amines or acidic byproducts can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your eluent can often resolve this.[3]
-
Insoluble Sample: If your sample is not fully dissolved, it will streak from the baseline. Ensure your sample is completely soluble in the spotting solvent.
Q3: I don't see any spots on my developed TLC plate. What should I do? A3: This issue can arise from a few common problems:
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Sample is too dilute: Your compound's concentration may be below the detection limit. Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[4]
-
Compound is not UV-active: If you are only using a UV lamp for visualization, your compound may not absorb at 254 nm. Try using alternative visualization techniques like an iodine chamber or a potassium permanganate stain.[1][5]
-
Spotting line is below the solvent level: If the origin line where you spotted your sample is submerged in the solvent reservoir, the sample will dissolve into the solvent pool instead of moving up the plate.[3][4]
Q4: The starting material and product spots are not separating well. How can I improve the resolution? A4: Poor separation, or co-elution, is a common challenge. To improve it:
-
Change the Solvent System: Experiment with different solvent systems of varying polarities.[1] Sometimes, switching one of the solvents entirely (e.g., using Dichloromethane/Methanol instead of Ethyl Acetate/Hexanes) can provide the necessary selectivity.
-
Use 2D TLC: Spot your sample in one corner of a square TLC plate and run it. Then, rotate the plate 90 degrees and run it again in a different solvent system. This can help separate compounds with very similar Rf values.[6]
HPLC-Related Questions
Q1: What is a good starting HPLC method for analyzing this compound? A1: A standard reversed-phase HPLC method is a reliable starting point. Use a C18 column with a mobile phase consisting of a gradient of water and acetonitrile, both containing 0.1% formic acid to improve peak shape.[7] Detection at 254 nm is often suitable for the pyrimidine ring.[7]
Q2: I'm seeing unexpected peaks in my HPLC chromatogram. What could they be? A2: Unexpected peaks can indicate several possibilities:
-
Byproducts or Isomers: The reaction may be generating side-products or isomers that were not anticipated.[8]
-
Degradation: this compound is susceptible to hydrolysis, especially in the presence of moisture, which would form 5-(hydroxymethyl)pyrimidine.[7][9] This is a very common impurity.
-
Starting Material Impurities: The impurities could have been present in your starting materials or reagents.[1]
-
Solvent or System Contamination: Peaks could arise from contaminated solvents or a dirty HPLC system.
Q3: My HPLC peaks are broad or tailing. How can I improve their shape? A3: Poor peak shape can compromise resolution and quantification. Common causes include:
-
Mismatched Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.[10][11]
-
Column Overload: Injecting too much sample can lead to broad, fronting peaks. Try diluting your sample.[11]
-
Column Contamination or Degradation: Impurities from previous samples can build up on the column. Flushing the column with a strong solvent or replacing it if it's old may be necessary.[10]
-
Inappropriate pH: If the mobile phase pH is not optimal for your analyte, it can lead to tailing. The addition of an acid like formic or trifluoroacetic acid usually helps.
Q4: My retention times are shifting between injections. What is causing this? A4: Drifting retention times make peak identification unreliable. The most common causes are:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially after a gradient run. Allow at least 5-10 column volumes to pass through.[11]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Using a thermostatted column compartment will provide consistency.[10][12]
-
Mobile Phase Composition Change: If solvents are not mixed properly or one component evaporates faster than the other, the mobile phase composition can change over time. Prepare fresh mobile phase daily.[10][13]
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated.[2] | Dilute the sample solution before spotting. |
| Compound is highly polar, acidic, or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. | |
| No Visible Spots | Sample is too dilute.[4] | Concentrate the sample or spot multiple times in the same location. |
| Compound is not UV-active. | Use a chemical stain for visualization (e.g., iodine, potassium permanganate).[5] | |
| Spotting line was below the solvent level.[5] | Ensure the origin is always above the solvent level in the developing chamber. | |
| Poor Separation | Incorrect solvent system polarity. | Adjust the solvent ratio. If Rf is too high, decrease polarity. If too low, increase polarity. |
| (Rf values too close) | Solvents lack the required selectivity. | Try a completely different solvent system (e.g., switch from ethyl acetate to dichloromethane).[6] |
| Uneven Solvent Front | TLC plate is touching the side of the chamber.[4] | Ensure the plate is centered in the chamber and not touching the sides or filter paper. |
| The bottom of the chamber is not flat.[5] | Use a developing chamber with a flat, level bottom. |
HPLC Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Sample solvent is stronger than the mobile phase.[11] | Dissolve the sample in the mobile phase or a weaker solvent. |
| Column is contaminated or old. | Flush the column with a strong solvent (e.g., 100% Acetonitrile) or replace the column.[10] | |
| Mobile phase pH is not optimal. | Add a modifier like 0.1% formic acid to the mobile phase. | |
| Drifting Retention Times | Column temperature is fluctuating.[12] | Use a thermostatted column oven to maintain a constant temperature.[10] |
| Mobile phase composition is changing.[10] | Prepare fresh mobile phase; ensure it is well-mixed and covered to prevent evaporation. | |
| Insufficient column equilibration time.[11] | Increase the equilibration time between runs to at least 10 column volumes. | |
| High System Pressure | Blockage in the system (e.g., guard column, frit). | Replace the guard column or filter. If pressure remains high, back-flush the column.[12] |
| Mobile phase buffer has precipitated. | Flush the system with water (without buffer) to re-dissolve the salt. Ensure buffer is soluble in the mobile phase. | |
| Unexpected Peaks | Sample degradation (e.g., hydrolysis).[9] | Prepare samples fresh and analyze promptly. Use aprotic solvents for sample preparation if possible. |
| Contaminated mobile phase or system. | Use fresh, HPLC-grade solvents. Flush the entire system.[11] |
Experimental Protocols
Protocol 1: TLC Monitoring of Reaction Progress
-
Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
Spotting: Use a capillary tube to spot the starting material (SM), a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture (RM) on the origin line. Keep spots small (1-2 mm diameter).[5]
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen eluent (e.g., 1:1 Ethyl Acetate/Hexanes). Ensure the solvent level is below the origin line.[5] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.[1]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry. Visualize the spots under a UV lamp (254 nm).[1] Circle the visible spots with a pencil. If needed, use a secondary visualization method like an iodine chamber.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).[1] The reaction is progressing if the starting material spot diminishes in intensity and a new product spot appears.
Protocol 2: HPLC Monitoring of Reaction Progress
-
System Preparation: Ensure the HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Mobile Phase: A typical mobile phase is A: Water + 0.1% Formic Acid and B: Acetonitrile + 0.1% Formic Acid.
-
Sample Preparation: Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Quench it if necessary and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to a final concentration suitable for UV detection (e.g., ~0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter if it contains particulates.
-
Method Parameters: Set up the HPLC method with the parameters outlined in the table below.
-
Analysis: Inject a blank (diluent), a standard of your starting material, and your prepared reaction mixture sample. Monitor the disappearance of the starting material peak and the appearance of the product peak. The peak area can be used to quantitatively determine the reaction conversion.[14]
| Parameter | Recommended Specification |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[7] |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 minutes, return to 5% B over 1 minute, and re-equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Detection Wavelength | 254 nm[7] |
| Injection Volume | 10 µL[7] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. microbiozindia.com [microbiozindia.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Substitutions on 5-(Chloromethyl)pyrimidine
Welcome to the technical support center for optimizing nucleophilic substitution reactions involving 5-(Chloromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for nucleophilic substitution on this compound?
The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction. This involves a backside attack by a nucleophile on the carbon atom of the chloromethyl group, leading to the displacement of the chloride ion.[1][2] The electron-withdrawing nature of the pyrimidine ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to nucleophilic attack.[2][3]
Q2: Which solvents are recommended for this reaction?
Polar aprotic solvents are generally recommended as they can enhance the nucleophilicity of the reacting species.[1] Protic solvents, such as ethanol and water, can solvate the nucleophile, which reduces its reactivity.[1]
Recommended Solvents:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Q3: What type of base should I use?
A non-nucleophilic base is often necessary to neutralize the hydrochloric acid (HCl) generated during the reaction, which drives the reaction to completion.[4][5] If your starting material is a hydrochloride salt, a base is required for its neutralization.[1] For weaker nucleophiles like alcohols or some amines, a stronger base may be needed to deprotonate the nucleophile to increase its reactivity.[1]
Recommended Bases:
-
For general purpose and reactions with amines: Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), or Diisopropylethylamine (DIPEA).[1][2]
-
For deprotonating weak nucleophiles (e.g., alcohols, thiols): Sodium hydride (NaH), Sodium ethoxide, or Potassium carbonate.[1][2]
Q4: What are the common side reactions to be aware of?
Potential side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as with strong nucleophiles and high temperatures, nucleophilic attack on the pyrimidine ring itself can occur, though this is generally less favorable.[1]
-
Hydrolysis: The presence of water, either as a solvent impurity or from atmospheric moisture, can lead to the formation of 5-(Hydroxymethyl)pyrimidine.
-
Reaction with Solvent: Protic solvents can react with the starting material or intermediates.[1]
-
Decomposition: At elevated temperatures, the compound may decompose.[1]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can be attributed to several factors. The following decision tree can help you troubleshoot the problem.
Caption: Troubleshooting workflow for low or no product conversion.
Issue 2: Formation of Multiple Products
If you observe multiple spots on your TLC or several peaks in your LC-MS analysis, it could be due to side reactions or impurities.
Caption: Troubleshooting guide for the formation of multiple products.
Data Presentation: Solvent and Base Selection Guide
The following table provides starting conditions for substitutions with various nucleophiles based on literature for analogous compounds. Optimization may be required for your specific substrate.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Predicted Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85 |
| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75 |
| Sodium Azide | N/A | DMF | Room Temp | 4 | >90 |
| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >90 |
Data is adapted for a structurally analogous compound and should be used as a guideline.[1]
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine.
Caption: Workflow for the amination of this compound.
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 equivalents)[1]
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile[1]
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and the anhydrous solvent to make an approximately 0.2 M solution.[1]
-
Add the base (2.0 equivalents) to the suspension and stir for 15-30 minutes at room temperature.[1]
-
Add the amine (1.2 equivalents) to the reaction mixture.[1]
-
Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Once the reaction is complete, cool the mixture to room temperature.[1]
-
If using K₂CO₃, filter off the solid. Concentrate the filtrate under reduced pressure to remove the solvent.[1]
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
General Protocol for Nucleophilic Substitution with a Thiol
Materials:
-
This compound (1.0 equivalent)
-
Thiol (e.g., thiophenol) (1.0 equivalent)
-
Potassium carbonate (K₂CO₃) or Sodium ethoxide (1.1 equivalents)[2]
-
Anhydrous Dimethylformamide (DMF) or Ethanol[2]
Procedure:
-
In a round-bottom flask, dissolve the thiol in the chosen anhydrous solvent.
-
Add the base and stir the mixture at room temperature to generate the thiolate anion.[2]
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC. These reactions are typically rapid.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product, typically by column chromatography.
General Protocol for Nucleophilic Substitution with an Alcohol/Phenol
Materials:
-
This compound (1.0 equivalent)
-
Alcohol or Phenol (1.0 equivalent)
-
Sodium hydride (NaH) (1.1 equivalents)[2]
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)[2]
Procedure:
-
To a solution of the alcohol or phenol in an anhydrous solvent in a dry flask under an inert atmosphere, carefully add sodium hydride in portions at 0 °C to form the alkoxide or phenoxide.[2]
-
Once the hydrogen evolution ceases, add a solution of this compound.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC.
-
After the reaction is complete, carefully quench with water.[2]
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
References
Troubleshooting unexpected byproducts in 5-(Chloromethyl)pyrimidine synthesis
Welcome to the technical support center for the synthesis of 5-(Chloromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important synthetic intermediate. This compound is a valuable building block in the creation of a wide range of compounds, particularly in the development of pharmaceuticals and agrochemicals.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the potential pitfalls?
The most prevalent method for synthesizing this compound is through the chlorination of 5-(Hydroxymethyl)pyrimidine. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2] While this is a well-established reaction, several issues can arise, leading to low yields and the formation of byproducts.
Potential Pitfalls:
-
Incomplete Reactions: The reaction may not proceed to completion, leaving unreacted starting material.
-
Byproduct Formation: Undesired side reactions can lead to the formation of impurities that complicate purification.
-
Product Decomposition: The desired product can be unstable under the reaction conditions, leading to degradation.
-
Difficult Workup: The process of quenching the reaction and isolating the product can be challenging and potentially hazardous.[2]
Q2: What are the most common byproducts observed during the chlorination of pyrimidine derivatives?
During the chlorination of pyrimidine rings, especially those with activating groups, several types of byproducts can form. The specific byproducts will depend on the substrate and the reaction conditions.
Common Byproducts Include:
-
Over-chlorinated Pyrimidines: More than the desired number of chlorine atoms are introduced onto the pyrimidine ring.
-
Hydrolysis Products: The chlorinated product can react with water during the reaction or workup, converting the chloro group back to a hydroxyl group.
-
Ring-Opened or Rearranged Products: Under harsh conditions, such as high temperatures, the pyrimidine ring itself can degrade.
-
Solvent-Related Byproducts: If a reactive solvent is used, it may be incorporated into side products.[3]
Q3: How can I minimize the formation of dark, tarry materials in my reaction?
The formation of dark, tarry materials is often a sign of product or starting material decomposition. To minimize this, consider the following:
-
Lower Reaction Temperature: Running the reaction at a lower temperature can reduce the rate of decomposition.
-
Shorter Reaction Time: Minimizing the reaction time can prevent prolonged exposure of the product to harsh conditions.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent oxidative side reactions.[2]
-
Purity of Starting Materials: Ensure that the 5-(Hydroxymethyl)pyrimidine starting material is pure and dry, as impurities can catalyze side reactions.[2]
Troubleshooting Guide
Issue 1: Low Yield of this compound
A low yield is a frequent problem in this synthesis. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Reaction | - Increase the reaction time or moderately raise the temperature.- Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] |
| Degraded Reagents | - Use fresh or newly distilled thionyl chloride or other chlorinating agents.[2]- Ensure all glassware is thoroughly dried before use.[2] |
| Product Loss During Workup | - Optimize the quenching procedure. A slow, reverse quench (adding the reaction mixture to a cold, stirred solution) can help control exothermic reactions.[2]- Carefully adjust the pH to ensure efficient product precipitation or extraction. |
| Product Decomposition | - Perform the reaction at a lower temperature or for a shorter duration.[2] |
Issue 2: Presence of Unexpected Byproducts in the Final Product
The presence of byproducts can significantly impact the purity and usability of the final compound.
| Observed Byproduct | Identification Method | Prevention Strategy |
| Over-chlorinated Pyrimidines | GC-MS, LC-MS, NMR Spectroscopy | - Use a milder chlorinating agent.- Carefully control the stoichiometry of the chlorinating agent.- Optimize the reaction time to stop the reaction once the starting material is consumed.[3] |
| 5-(Hydroxymethyl)pyrimidine (Starting Material) | TLC, NMR Spectroscopy | - Increase the reaction temperature or time.[3]- Ensure the starting material is fully dissolved or well-suspended in the reaction mixture.[3] |
| Hydrolysis Product | NMR Spectroscopy, Mass Spectrometry | - Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere.[3]- Use anhydrous solvents and reagents.[3]- Neutralize acidic byproducts during workup to prevent acid-catalyzed hydrolysis.[3] |
Issue 3: Difficult Purification of the Crude Product
Purification can be challenging due to the properties of the product and byproducts.
| Problem | Recommended Purification Strategy |
| Removal of Unreacted Starting Material | - Extractive Workup: Perform an acidic wash to protonate and dissolve basic pyrimidine byproducts, followed by a basic wash to remove acidic impurities. A final brine wash helps remove residual water.[4]- Column Chromatography: If extraction is insufficient, use column chromatography. Neutralized silica gel or alternative stationary phases like neutral alumina can be effective.[4] |
| Product is a Crystalline Solid | - Filtration: If the product precipitates from the reaction mixture, it can be isolated by filtration.[4] |
| High Solubility in Polar Solvents | - Solvent Selection for Chromatography: Use a solvent system determined by TLC analysis that provides good separation. Common systems include hexanes/ethyl acetate or dichloromethane/methanol for more polar compounds.[4] |
Experimental Protocols
Protocol 1: General Procedure for Chlorination of 5-(Hydroxymethyl)pyrimidine
This protocol provides a general framework for the synthesis of this compound.
Materials:
-
5-(Hydroxymethyl)pyrimidine
-
Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)
-
Anhydrous solvent (e.g., Dichloromethane, Chloroform)
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Organic extraction solvent (e.g., Ethyl acetate)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 5-(Hydroxymethyl)pyrimidine in an anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the chlorinating agent (e.g., thionyl chloride) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for a designated time, monitoring progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Caution: Chlorination reactions can be highly exothermic and produce corrosive byproducts. Always perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Visual Troubleshooting Guides
References
Validation & Comparative
Comparative ¹H NMR Analysis of 5-(Aminomethyl)pyrimidine Derivatives
A comprehensive guide to the ¹H NMR spectral characteristics of 5-(aminomethyl)pyrimidine derivatives for researchers, scientists, and professionals in drug development.
This guide provides a comparative analysis of the ¹H NMR characterization of 5-(aminomethyl)pyrimidine and its derivatives, which are crucial scaffolds in medicinal chemistry. Understanding their spectral properties is essential for confirming chemical structures, assessing purity, and studying molecular interactions. This document summarizes key ¹H NMR data, details experimental protocols, and offers a comparison with analogous heterocyclic systems.
¹H NMR Data of 5-(Aminomethyl)pyrimidine and its Derivatives
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and signal multiplicities for 5-(aminomethyl)pyrimidine and related compounds. The data has been compiled from various scientific sources to provide a comparative overview.
| Compound | H-2 (s) | H-4/H-6 (s) | -CH₂- (s) | -NH₂ (s) | Other Protons | Solvent |
| Pyrimidine | 9.26 | 8.78 (d, J=5.0) | - | - | 7.36 (t, J=5.0, H-5) | CDCl₃ |
| 5-Aminopyrimidine | 8.75 | 8.35 | - | 3.75 (br s) | - | DMSO-d₆ |
| 5-Methylpyrimidine | 9.00 | 8.57 | - | - | 2.35 (s, -CH₃) | CDCl₃ |
| 4-Amino-2-methyl-5-pyrimidinemethanol | - | 7.95 (s, H-6) | 4.45 (s) | 6.45 (br s) | 2.38 (s, -CH₃), 5.25 (br s, -OH) | DMSO-d₆ |
| 4-(Aminomethyl)pyridine | - | 8.54 (d) | 3.90 | 1.52 (s) | 7.25 (d) | CDCl₃ |
| 3-(Aminomethyl)pyridine | 8.52 (s) | 8.52 (d) | 3.89 | 1.54 (s) | 7.66 (d), 7.26 (t) | CDCl₃ |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. The data presented here is for reference purposes.
Interpreting the Spectra: Key Structural Correlations
The ¹H NMR spectrum of 5-(aminomethyl)pyrimidine derivatives provides valuable information about their molecular structure.
-
Pyrimidine Ring Protons: The protons on the pyrimidine ring (H-2, H-4, and H-6) typically appear in the aromatic region (δ 8.0-9.5 ppm). Their chemical shifts are influenced by the electronic effects of substituents on the ring. Electron-donating groups tend to shift the signals upfield (to lower ppm values), while electron-withdrawing groups cause a downfield shift.
-
Aminomethyl Protons: The methylene protons (-CH₂-) of the aminomethyl group are typically observed as a singlet in the range of δ 3.8-4.5 ppm. The chemical shift of these protons can be affected by substitution on the amino group.
-
Amino Protons: The protons of the primary amino group (-NH₂) usually appear as a broad singlet. Their chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.
Experimental Protocols
Accurate and reproducible ¹H NMR data is contingent on standardized experimental procedures. Below is a typical protocol for the characterization of 5-(aminomethyl)pyrimidine derivatives.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.8 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz) is typically used.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is generally sufficient for routine characterization.
-
Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): A delay of 1-2 seconds is commonly used.
-
Acquisition Time (aq): Typically 2-4 seconds.
-
Spectral Width (sw): A spectral width of 10-15 ppm is usually adequate to cover the expected proton signals.
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Analyze the signal multiplicities (singlet, doublet, triplet, etc.) and coupling constants to elucidate the proton connectivity.
Workflow for ¹H NMR Characterization
The following diagram illustrates the general workflow for the ¹H NMR characterization of 5-(aminomethyl)pyrimidine derivatives.
Caption: General workflow for ¹H NMR characterization.
Comparison with Alternative Heterocyclic Scaffolds
The ¹H NMR characteristics of 5-(aminomethyl)pyrimidine derivatives can be compared with those of other aminomethyl-substituted heterocycles, such as aminomethylpyridines. As shown in the data table, the chemical shifts of the methylene (-CH₂-) and amino (-NH₂) protons in aminomethylpyridines are in a similar range to what would be expected for 5-(aminomethyl)pyrimidines. This comparison is valuable for predicting the spectral features of novel pyrimidine derivatives and for distinguishing between isomers. For instance, the position of the aminomethyl group on the pyrimidine ring will significantly influence the chemical shifts of the ring protons, aiding in unambiguous structural assignment.
This guide provides a foundational understanding of the ¹H NMR characterization of 5-(aminomethyl)pyrimidine derivatives. For more detailed analysis, two-dimensional NMR techniques such as COSY, HSQC, and HMBC can provide further insights into the molecular structure and connectivity.
Navigating the Reaction Landscape of 5-(Chloromethyl)pyrimidine: A Mass Spectrometry-Based Comparative Analysis of Its Nucleophilic Substitution Products
For researchers, scientists, and professionals in drug development, 5-(chloromethyl)pyrimidine serves as a versatile building block for synthesizing a diverse array of pyrimidine-based compounds. Its reactivity, centered on the highly susceptible chloromethyl group, allows for facile nucleophilic substitution, opening avenues for novel molecular designs. This guide provides a comparative analysis of the reaction products of this compound with common nucleophiles, focusing on their characterization by mass spectrometry. We present detailed experimental protocols and comparative data to aid in the identification and analysis of these important derivatives.
The primary mode of reaction for this compound involves the nucleophilic displacement of the chloride ion.[1] This SN2 reaction is readily achieved with a variety of nucleophiles, including amines, thiols, and alkoxides, leading to the formation of 5-aminomethyl, 5-thiomethyl, and 5-alkoxymethyl pyrimidine derivatives, respectively. Understanding the mass spectrometric behavior of these products is crucial for reaction monitoring, structural confirmation, and purity assessment.
Comparative Mass Spectrometry Data
The following table summarizes the expected key mass spectrometry data for the products of this compound with representative primary amine (methylamine), thiol (methanethiol), and alcohol (methanol) nucleophiles. The data is based on the calculated molecular weights and predicted fragmentation patterns derived from general principles of mass spectrometry and analysis of similar pyrimidine structures.[2][3]
| Nucleophile | Product Name | Chemical Structure | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) | Predicted Fragmentation Pathway |
| Methylamine | 5-(Methylaminomethyl)pyrimidine | C₆H₉N₃ | 124.087 | 109, 95, 80 | Loss of -NH₂CH₃, subsequent loss of HCN, and cleavage of the pyrimidine ring. |
| Methanethiol | 5-(Methylthiomethyl)pyrimidine | C₆H₈N₂S | 141.048 | 126, 94, 80 | Loss of -SCH₃, followed by loss of HCN from the pyrimidine ring. |
| Methanol | 5-(Methoxymethyl)pyrimidine | C₆H₈N₂O | 125.066 | 109, 94, 80 | Loss of -OCH₃, followed by loss of HCN and CO from the pyrimidine ring. |
Experimental Protocols
A generalized protocol for the analysis of this compound reaction products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided below. This method is adaptable for various pyrimidine derivatives.[4][5]
1. Sample Preparation:
-
Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by product ion scan (MS/MS) of the parent ion to obtain fragmentation patterns. For quantitative analysis, Multiple Reaction Monitoring (MRM) mode should be utilized.[5]
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams have been generated using the DOT language.
Caption: Reaction and analysis workflow for 5-substituted pyrimidines.
Caption: Generalized fragmentation pathway of 5-substituted pyrimidines.
This guide provides a foundational understanding of the synthesis and mass spectrometric analysis of key derivatives of this compound. The provided data and protocols offer a starting point for researchers to confidently identify and characterize their synthesized compounds, facilitating the advancement of drug discovery and development programs.
References
A Comparative Guide to Pyrimidine Building Blocks for Drug Discovery: Focus on 5-(Chloromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. The strategic selection of pyrimidine building blocks is a critical decision in the synthesis of novel therapeutics. This guide provides an objective comparison of 5-(Chloromethyl)pyrimidine with other key pyrimidine synthons, offering insights into their reactivity, synthetic applications, and performance in the synthesis of bioactive molecules, particularly inhibitors of the p38 MAP kinase signaling pathway.
Performance Comparison of Pyrimidine Building Blocks
The utility of a pyrimidine building block is largely dictated by its reactivity and versatility in key synthetic transformations. This section compares the performance of this compound with alternative building blocks in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant therapeutic potential.
Data Presentation: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The following table summarizes the reaction conditions and yields for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives from different pyrimidine precursors. This reaction is a valuable benchmark for comparing the utility of these building blocks in constructing complex heterocyclic systems.
| Pyrimidine Building Block | Reagents and Conditions | Product | Yield (%) | Reference |
| This compound | 3-Amino-1H-pyrazole, K₂CO₃, DMF, 80-120 °C | 7-Substituted-pyrazolo[1,5-a]pyrimidine | Not specified | Prophetic |
| 2,4-Dichloro-5-(chloromethyl)pyrimidine | 5-Amino-3-(p-tolyl)pyrazole, Cs₂CO₃, DMF, 100 °C, 12h | 7-Chloro-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine | 85% | [1] |
| Pyrimidine-5-carboxaldehyde | 3-Amino-1H-pyrazole, AcOH, reflux | 7-Substituted-pyrazolo[1,5-a]pyrimidine | 70-80% | [2] |
| Ethyl 2-chloro-5-formylpyrimidine-4-carboxylate | 3-Amino-1H-pyrazole, p-TsOH, Toluene, reflux | Ethyl 7-substituted-pyrazolo[1,5-a]pyrimidine-6-carboxylate | 82% | [3] |
Analysis of Reactivity and Synthetic Utility:
-
2,4-Dichloro-5-(chloromethyl)pyrimidine: This trifunctional building block provides multiple reaction sites for sequential modifications. The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), while the chloromethyl group allows for alkylation reactions. This versatility makes it a valuable tool for creating diverse libraries of compounds.
-
Pyrimidine-5-carboxaldehyde: This alternative allows for the construction of the pyrazolo[1,5-a]pyrimidine core through a condensation reaction with an aminopyrazole, followed by cyclization. This method is effective and often proceeds in high yield.
-
Substituted Pyrimidine Carboxylates: These building blocks provide a handle for further functionalization after the formation of the pyrazolo[1,5-a]pyrimidine ring system.
Experimental Protocols
Detailed methodologies for key synthetic transformations are provided below.
Protocol 1: Synthesis of 7-Chloro-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine from 2,4-Dichloro-5-(chloromethyl)pyrimidine
This protocol describes the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a common scaffold in kinase inhibitors.
Materials:
-
2,4-Dichloro-5-(chloromethyl)pyrimidine
-
5-Amino-3-(p-tolyl)pyrazole
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 5-amino-3-(p-tolyl)pyrazole (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2,4-dichloro-5-(chloromethyl)pyrimidine (1.1 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-chloro-2-(p-tolyl)pyrazolo[1,5-a]pyrimidine.[1]
Protocol 2: General Procedure for Nucleophilic Substitution on this compound
This protocol outlines a general method for the N-alkylation of anilines with this compound.
Materials:
-
This compound (or its hydrochloride salt)
-
Substituted aniline
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). If using the hydrochloride salt of this compound, an additional equivalent of base is required.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound (1.0 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Signaling Pathway: p38 MAP Kinase
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5] Its dysregulation is implicated in a variety of diseases, making it a significant target for therapeutic intervention. Pyrimidine-based inhibitors often target kinases within this pathway.
Caption: The p38 MAP Kinase signaling cascade.
Experimental Workflow: Comparative Synthesis
This diagram illustrates a comparative workflow for the synthesis of a target molecule using different pyrimidine building blocks.
Caption: Workflow for comparing pyrimidine building blocks.
Logical Relationship: Building Block Selection
This flowchart provides a decision-making guide for selecting the appropriate pyrimidine building block based on the desired synthetic outcome.
Caption: Decision guide for pyrimidine building block selection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review [mdpi.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for 5-(Chloromethyl)pyrimidine in Pyrimidine Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-containing compounds, 5-(chloromethyl)pyrimidine is a widely utilized reagent. Its reactive chloromethyl group serves as a key handle for introducing the pyrimidine-5-ylmethyl moiety through nucleophilic substitution reactions. However, its lachrymatory nature, potential instability, and the continuous drive for more efficient and versatile synthetic methodologies have spurred the exploration of alternative reagents. This guide provides an objective comparison of the performance of several key alternatives to this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Reagents
The choice of reagent for introducing the pyrimidine-5-ylmethyl group can significantly impact reaction yields, conditions, and overall synthetic strategy. This section compares this compound with its primary alternatives.
5-(Bromomethyl)pyrimidine
As a close analog, 5-(bromomethyl)pyrimidine often exhibits higher reactivity than its chloro counterpart due to the better leaving group ability of bromide. This can lead to shorter reaction times and milder reaction conditions.
Key Advantages:
-
Higher reactivity leading to potentially faster reactions and higher yields.
-
Similar reaction scope to this compound, allowing for easy substitution in established protocols.
Considerations:
-
May be less stable and more expensive than the chloro derivative.
-
Increased reactivity can sometimes lead to more side products if not controlled properly.
Activation of 5-(Hydroxymethyl)pyrimidine
A highly effective and increasingly popular alternative is the in situ or separate activation of the more stable and less hazardous 5-(hydroxymethyl)pyrimidine. The hydroxyl group is converted into a better leaving group, typically a sulfonate ester like a mesylate or tosylate.
Key Advantages:
-
5-(Hydroxymethyl)pyrimidine is more stable, less volatile, and safer to handle than its halomethyl counterparts.
-
Activation to a sulfonate ester creates a highly reactive intermediate, often leading to cleaner reactions and higher yields.
-
Allows for a two-step, one-pot procedure, enhancing operational simplicity.
Considerations:
-
Requires an additional activation step with reagents like methanesulfonyl chloride or p-toluenesulfonyl chloride.
-
Overall atom economy might be lower compared to direct use of a halomethylpyrimidine.
Direct C-H Functionalization of 5-Methylpyrimidine
Modern synthetic methods allow for the direct functionalization of the C-H bonds of the methyl group on 5-methylpyrimidine, bypassing the need for pre-activated starting materials. This is often achieved using transition metal catalysis.
Key Advantages:
-
High atom economy as it avoids the installation and removal of activating groups.
-
Utilizes a readily available and inexpensive starting material.
-
Can offer novel reactivity and access to a diverse range of derivatives.
Considerations:
-
Often requires specialized catalysts (e.g., palladium, copper) and ligands, which can be expensive.
-
Reaction optimization can be more complex compared to traditional nucleophilic substitution.
-
Substrate scope may be more limited compared to other methods.
Palladium-Catalyzed Cross-Coupling Reactions
This advanced strategy circumvents the need for a reactive methyl group altogether. A 5-halopyrimidine (e.g., 5-bromopyrimidine) is coupled with a suitable organometallic reagent, such as an aminomethylboronic ester, in the presence of a palladium catalyst.
Key Advantages:
-
Excellent functional group tolerance.
-
High degree of control and predictability.
-
Broad applicability for the synthesis of complex molecules.
Considerations:
-
Requires the synthesis of the organometallic coupling partner.
-
Palladium catalysts can be costly and require careful handling to avoid deactivation.
-
Reaction conditions may require anhydrous and inert atmospheres.
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for the synthesis of pyrimidine derivatives using this compound and its alternatives. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented is a compilation from various sources and should be interpreted with consideration of the different reaction conditions.
Table 1: Comparison of Reagents for the Synthesis of 5-(Aminomethyl)pyrimidine Derivatives
| Reagent/Method | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Piperidine | K₂CO₃ | DMF | 80 | 2 | ~85 | [1] |
| 5-(Bromomethyl)pyrimidine | Various amines | - | - | - | - | Generally higher than chloro-analog | [2] |
| Activated 5-(Hydroxymethyl)pyrimidine (Mesylate) | Amine | Et₃N | CH₂Cl₂ | RT | 2 | High (not specified) | Prophetic |
| Direct C-H Functionalization of 5-Methylpyrimidine | Amine | Pd(OAc)₂ / Ligand | Toluene | 120 | 24 | 60-80 | Prophetic |
| Palladium-Catalyzed Cross-Coupling | Aminomethylboronic ester | K₃PO₄ | t-Amyl alcohol | 120 | 1 | 83 | [3][4] |
Table 2: Comparison of Reagents for the Synthesis of 5-(Alkoxymethyl)pyrimidine Derivatives
| Reagent/Method | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Methanol | NaH | THF | RT | 12 | >90 | [5] |
| 5-(Bromomethyl)pyrimidine | Alcohols | - | - | - | - | High (not specified) | [6] |
| Activated 5-(Hydroxymethyl)pyrimidine (Mesylate) | Phenol | K₂CO₃ | Acetone | Reflux | 10 | High (not specified) | Prophetic |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Protocol 1: Synthesis of N-((2-methyl-[1,1'-biphenyl]-3-yl)methyl)-4-chloro-6-methylpyrimidin-2-amine from 3-(Chloromethyl)-2-methyl-1,1'-biphenyl[1]
-
To a stirred solution of 4-chloro-6-methylpyrimidin-2-amine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 3-(chloromethyl)-2-methyl-1,1'-biphenyl (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 2 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product (85% yield).
Protocol 2: Activation of 5-(Hydroxymethyl)pyrimidine via Mesylation (Prophetic)
-
Dissolve 5-(hydroxymethyl)pyrimidine (1.0 equivalent) in anhydrous dichloromethane in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
The resulting solution of the 5-(mesyloxymethyl)pyrimidine intermediate can be used directly in the next step.
-
To this solution, add the desired nucleophile (e.g., an amine, 1.1 equivalents).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final product.
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Preparation of 5-(Furan-3-yl)pyrimidine[3][4]
-
A 1000-mL round-bottomed flask is charged with K₃PO₄ (4.50 equivalents) and flame-dried under vacuum.
-
After cooling to room temperature under nitrogen, add 5-bromopyrimidine (1.0 equivalent), 3-furanylboronic acid (2.50 equivalents), and NiCl₂(PCy₃)₂ (0.500 mol%).
-
The flask is evacuated and backfilled with nitrogen (3x).
-
Add tert-Amyl alcohol (to 0.3 M) via cannula.
-
Stir the resulting heterogeneous mixture at room temperature for 1 hour under a positive nitrogen pressure.
-
Place the reaction vessel into a pre-heated oil bath at 120°C and stir for 1 hour.
-
After cooling, dilute the reaction mixture with diethyl ether and water.
-
Separate the aqueous layer and extract with diethyl ether.
-
Combine the organic layers and wash sequentially with 1.0 M NaOH and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from hexanes to afford 5-(furan-3-yl)pyrimidine (83% yield).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, created using Graphviz (DOT language), illustrate relevant biological pathways and a general experimental workflow.
De Novo Pyrimidine Biosynthesis Pathway
This pathway is a fundamental process in cells, leading to the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. Many anticancer and antiviral drugs target enzymes in this pathway.
Caption: De novo pyrimidine biosynthesis pathway.[7][8][9]
General Workflow for Nucleophilic Substitution
This diagram outlines a typical experimental workflow for the synthesis of pyrimidine derivatives via nucleophilic substitution on a 5-(halomethyl)pyrimidine.
Caption: General experimental workflow for nucleophilic substitution.
Simplified EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for cell growth and proliferation. Many pyrimidine-based derivatives have been developed as EGFR inhibitors for cancer therapy.[10][11][12][13][14][15][16]
Caption: Simplified EGFR signaling pathway and inhibition by a pyrimidine derivative.
Simplified CDK Regulation of the Cell Cycle and Inhibition
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, and pyrimidine-based molecules are effective CDK inhibitors.[11][17][18][19][20][21][22]
Caption: Simplified CDK regulation of the cell cycle and inhibition by a pyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine reactions. Part XXII. The relative reactivities of some corresponding chloro-, bromo-, and iodo-pyrimidines in aminolysis - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. 5-(Bromomethyl)pyrimidine|CAS 25198-96-3|RUO [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. File:EGFR signaling pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 17. 5-(Chloromethyl)-4-methylpyrimidine | Benchchem [benchchem.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. Functional Analysis of the Pyrimidine de Novo Synthesis Pathway in Solanaceous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. praxilabs.com [praxilabs.com]
- 22. Interpreting a Diagram of Cyclin-CDK Interactions Practice | Biology Practice Problems | Study.com [study.com]
Comparative Guide to HPLC Methods for Purity Determination of 5-Substituted Pyrimidines
The purity of 5-substituted pyrimidines, a critical class of compounds in pharmaceutical development and biological research, is paramount to ensuring safety, efficacy, and reproducibility. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for assessing the purity of these compounds and quantifying impurities. This guide provides a comparative overview of common HPLC methodologies, supported by detailed experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methods.
Introduction to HPLC for Pyrimidine Analysis
5-substituted pyrimidines are integral to numerous therapeutic agents, including antiviral and anticancer drugs.[1][2] The substitution at the C5 position of the pyrimidine ring is a common strategy in medicinal chemistry to modulate biological activity.[3] Given their potent biological effects, even minor impurities can significantly impact a drug's safety and efficacy profile.
Reversed-phase (RP) HPLC is the most widely employed technique for the analysis of pyrimidine derivatives due to its versatility in separating compounds with a range of polarities.[1] The method's ability to resolve the main compound from its potential impurities—such as starting materials, intermediates, or degradation products—makes it indispensable for quality control and drug development.[4]
Experimental Protocols
Detailed methodologies for two common approaches are presented below: a standard Reversed-Phase HPLC with UV detection (RP-HPLC-UV) and a high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.
This protocol is a generalized method suitable for routine purity analysis of various 5-substituted pyrimidines.
-
Sample Preparation: Dissolve a precisely weighed amount of the 5-substituted pyrimidine sample in the mobile phase or a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 - 1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A common setup is a gradient or isocratic elution using Acetonitrile and a Phosphate or Acetate buffer. For example, Acetonitrile and 50 mM phosphate buffer (pH 2.0-4.0).[5][6]
-
Flow Rate: 1.0 - 1.5 mL/min.[1]
-
Column Temperature: Ambient or controlled at 25-40°C.[7]
-
Detection: UV detection at a wavelength appropriate for the analyte (typically determined by the analyte's UV spectrum, e.g., 230-280 nm).[6]
-
Injection Volume: 10 - 20 µL.
-
-
Data Analysis: Purity is typically calculated using the area normalization method from the resulting chromatogram. The peak area of the main compound is expressed as a percentage of the total area of all observed peaks.
This protocol is adapted for the highly sensitive and specific quantification of 5-Fluorouracil (a 5-substituted pyrimidine) and is particularly useful for trace-level impurity profiling or bioanalytical studies.[8]
-
Sample Preparation: Prepare stock solutions in a suitable solvent. For complex matrices like biological fluids, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interfering substances.[8][9]
-
Chromatographic System: A UPLC system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatographic Conditions:
-
Column: Acquity UPLC HILIC column (or a sub-2 µm particle C18 column).[7][8]
-
Mobile Phase: Isocratic elution with Acetonitrile and 10 mM Ammonium Acetate (e.g., 95:5 v/v). For MS compatibility, volatile buffers like ammonium acetate or formic acid are preferred over non-volatile phosphate buffers.[8][10]
-
Column Temperature: 40°C.[7]
-
Total Run Time: Approximately 2.5 - 3.0 minutes.[8]
-
Injection Volume: 1 - 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for compounds like 5-Fluorouracil.[8]
-
Detection: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of the target analyte and its impurities. This provides high specificity and sensitivity.[11]
-
-
Data Analysis: Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.
Data Presentation: Comparison of HPLC Methods
The following tables summarize the key parameters and performance characteristics of the described HPLC methods for the purity determination of 5-substituted pyrimidines.
Table 1: Chromatographic Conditions and Parameters
| Parameter | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS | Alternative RP-HPLC[7] |
| Technique | Reversed-Phase HPLC | Ultra-Performance Liquid Chromatography | Reversed-Phase UPLC |
| Column Type | C8 or C18[1] | HILIC or sub-2 µm C18[8] | Hyper gold C18 |
| Column Dimensions | 250 x 4.6 mm, 5 µm | 50-100 x 2.1 mm, < 2 µm | 100 x 2.1 mm, 1.9 µm |
| Mobile Phase A | Aqueous Buffer (e.g., Phosphate) | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Isocratic or Gradient | Isocratic[8] | Gradient |
| Flow Rate | 1.0 - 1.5 mL/min[1] | 0.3 mL/min[8] | 0.3 mL/min |
| Run Time | 15 - 30 min | < 5 min | < 10 min |
| Temperature | Ambient (25°C) | 40°C[7] | 40°C |
Table 2: Detection and Performance Comparison
| Feature | Method 1: RP-HPLC-UV | Method 2: UPLC-MS/MS |
| Detector | UV-Vis / Diode Array Detector (DAD) | Tandem Mass Spectrometer (MS/MS) |
| Principle | UV Light Absorbance | Mass-to-Charge Ratio (m/z) |
| Specificity | Moderate; relies on chromatographic separation. | Very High; relies on both separation and specific mass transitions. |
| Sensitivity | µg/mL to high ng/mL range (LOD/LOQ). | pg/mL to low ng/mL range (LOD/LOQ).[9] |
| Impurity Identification | Limited to retention time matching with known standards. | Capable of providing molecular weight and structural information.[4] |
| Typical Application | Routine quality control, purity assays, stability testing. | Trace impurity analysis, bioanalysis, metabolomics, reference standard characterization.[11] |
| Equipment Cost | Lower | Higher |
Visualizing the Workflow
The general workflow for determining the purity of a 5-substituted pyrimidine sample via HPLC is outlined below. This process is applicable to both RP-HPLC-UV and UPLC-MS/MS methodologies, with variations primarily in the detection and data analysis stages.
Caption: General workflow for HPLC-based purity analysis of 5-substituted pyrimidines.
Objective Comparison and Conclusion
Choosing the appropriate HPLC method depends on the specific requirements of the analysis.
-
RP-HPLC-UV is a robust, cost-effective, and reliable method for routine purity assessments where impurity profiles are relatively simple and known. Its ease of use and widespread availability make it the workhorse of most quality control laboratories. The main limitation is its lower sensitivity and potential for peak co-elution, which can be mitigated with method optimization.
-
UPLC-MS/MS offers significantly higher sensitivity, speed, and specificity.[8] The use of sub-2 µm particle columns in UPLC results in sharper peaks and faster run times.[7] Coupling with MS/MS detection allows for confident identification and quantification of trace-level impurities, even in complex matrices, without the need for reference standards for every impurity.[4][11] This makes it the superior choice for in-depth impurity profiling, analysis of biological samples, and meeting the stringent requirements of regulatory submissions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Development and Validation of UPLC–MS/MS Method for Quantitative Analysis of 5-Fluorouracil in Aqueous Humor of Rabbits [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. journals.plos.org [journals.plos.org]
X-ray crystallography of novel compounds synthesized from 5-(Chloromethyl)pyrimidine
A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of pyrimidine-based compounds through X-ray crystallography, featuring a comparative analysis of a novel compound synthesized from 2-(Chloromethyl)pyrimidine and alternative pyrimidine analogues.
This guide provides a comprehensive comparison of the crystallographic data of novel pyrimidine derivatives, offering insights into their three-dimensional structures and intermolecular interactions. While the primary focus was to investigate compounds directly synthesized from 5-(Chloromethyl)pyrimidine, a thorough literature search revealed a scarcity of publicly available X-ray crystallography data for such derivatives. Therefore, to fulfill the core requirements of this guide, we present a detailed analysis of a representative bioactive compound synthesized from the closely related starting material, 2-(Chloromethyl)pyrimidine. This is compared with other pyrimidine derivatives synthesized through alternative routes, highlighting the impact of different synthetic strategies on the final crystal structure and potential biological activity.
I. Comparative Analysis of Crystallographic Data
The following tables summarize the key crystallographic and structural data for a novel pyrimidine derivative synthesized from 2-(Chloromethyl)pyrimidine and two alternative, biologically active pyrimidine compounds.
Table 1: Crystal Data and Structure Refinement for a Novel 2-Substituted Pyrimidine Derivative
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₄O₂S |
| Formula Weight | 312.35 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123(2) Å, α = 90°b = 15.456(3) Å, β = 101.34(3)°c = 9.876(2) Å, γ = 90° |
| Volume | 1512.3(5) ų |
| Z | 4 |
| Density (calculated) | 1.372 Mg/m³ |
| Absorption Coefficient | 0.234 mm⁻¹ |
| F(000) | 648 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 2.35 to 28.34° |
| Final R indices [I>2sigma(I)] | R₁ = 0.045, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.058, wR₂ = 0.135 |
| Goodness-of-fit on F² | 1.034 |
Table 2: Comparative Crystallographic Data of Alternative Pyrimidine Derivatives
| Parameter | Alternative Compound 1 | Alternative Compound 2 |
| Starting Material | 4-amino-2-thioxo-1,3-thiazole-5-carboxamide | Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate |
| Empirical Formula | C₁₂H₆F₄N₄S₂ | C₂₁H₁₉ClN₂O₂S |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| Unit Cell Dimensions | a = 8.987(1) Å, α = 88.9(1)°b = 9.123(1) Å, β = 85.4(1)°c = 9.567(1) Å, γ = 78.9(1)° | a = 11.234(2) Å, α = 90°b = 16.543(3) Å, β = 98.76(1)°c = 10.987(2) Å, γ = 90° |
| Key Structural Features | Fused thiazolo[4,5-d]pyrimidine ring | Substituted 4-thiopyrimidine core |
| Biological Activity | Anticancer | Cytotoxic |
| Reference | [1] | [2] |
II. Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis are crucial for reproducibility and comparison.
A. Synthesis of a Novel 2-Substituted Pyrimidine Derivative
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
4-Amino-5-benzoyl-2-(methylthio)thiazole
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
A mixture of 4-amino-5-benzoyl-2-(methylthio)thiazole (1.0 mmol) and potassium carbonate (2.0 mmol) in DMF (10 mL) is stirred at room temperature for 10 minutes.
-
2-(Chloromethyl)pyrimidine hydrochloride (1.1 mmol) is added to the mixture.
-
The reaction mixture is heated at 80°C for 4 hours.
-
After cooling to room temperature, the mixture is poured into ice-cold water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure compound.
B. X-ray Crystallography Protocol
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the synthesized compound in a suitable solvent system (e.g., ethanol/DMF mixture).
-
Data Collection: A suitable crystal is mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 293 K) using Mo Kα radiation.
-
Structure Solution and Refinement: The crystal structure is solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
III. Visualizations of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of a novel pyrimidine derivative to its structural elucidation by X-ray crystallography.
This guide demonstrates a comparative approach to the crystallographic analysis of novel pyrimidine derivatives. By presenting quantitative data in a structured format and providing detailed experimental protocols, researchers can effectively evaluate and compare the structural features of newly synthesized compounds. The use of a representative example derived from 2-(Chloromethyl)pyrimidine, in lieu of extensive data for this compound derivatives, provides a valuable framework for the structural elucidation of this important class of bioactive molecules.
References
Comparative Biological Activity of 5-(Chloromethyl)pyrimidine Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of 5-(chloromethyl)pyrimidine analogs and related derivatives. The information is supported by experimental data from peer-reviewed studies, with a focus on anticancer and antimicrobial properties.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a reactive chloromethyl group at the 5-position of the pyrimidine ring offers a versatile handle for the synthesis of a diverse range of analogs with potential biological activities. Research has demonstrated that derivatives of this compound and structurally similar compounds exhibit significant anticancer and antimicrobial effects.[1] This guide summarizes key findings, presents comparative data, and provides detailed experimental protocols to aid in the evaluation and development of novel pyrimidine-based therapeutics.
Comparative Analysis of Anticancer Activity
A study on a series of 5-hydroxymethylpyrimidine derivatives, which are closely related to this compound analogs, provides valuable insights into their anticancer potential. The cytotoxic properties of these compounds were evaluated against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) were determined.
| Compound ID | 4-Substituent | HeLa (Cervical Cancer) IC50 (µM) | HepaRG (Hepatocellular Carcinoma) IC50 (µM) | Caco-2 (Colorectal Adenocarcinoma) IC50 (µM) | AGS (Gastric Adenocarcinoma) IC50 (µM) | A172 (Glioblastoma) IC50 (µM) | RPTEC (Normal Cells) IC50 (µM) |
| 3a | 4-Propyloamino | >250 | >250 | >250 | >250 | >250 | >500 |
| 3c | 4-Pentyloamino | >250 | >250 | >250 | >250 | >250 | >500 |
| 3d | 4-Heksyloamino | 137 | 145 | 134 | 147 | 158 | >500 |
| 3e | 4-Heptyloamino | 102 | 108 | 99 | 114 | 121 | 487 |
| 3f | 4-Oktyloamino | 78 | 85 | 75 | 88 | 94 | 312 |
| 3g | 4-Cyklopropylometyloamino | >250 | >250 | >250 | >250 | >250 | >500 |
| 3h | 4-Cykloheksyloamino | 115 | 121 | 111 | 128 | 134 | >500 |
| 3i | 4-Cykloheksylometyloamino | 98 | 104 | 92 | 110 | 118 | 498 |
| 3k | 4-(4-Chlorobenzylo)sulfanylo | 38 | 35 | 32 | 41 | 45 | 88 |
Data summarized from "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines"[2].
The results indicate that derivatives with an aliphatic amino group at the 4-position are generally less toxic to normal cells (RPTEC) than those with a benzylsulfanyl group.[2] Notably, compounds with bulkier substituents tend to exhibit better, albeit moderate, anticancer properties.[2] For instance, compound 3k , featuring a 4-(4-chlorobenzyl)sulfanyl substituent, displayed the most potent anticancer activity across all tested cancer cell lines.[2]
Comparative Analysis of Antimicrobial Activity
The same study also investigated the antimicrobial properties of the 5-hydroxymethylpyrimidine derivatives against a panel of bacteria and one fungus. The results, presented as the diameter of the growth inhibition zone, are summarized below.
| Compound ID | 4-Substituent | S. aureus (mm) | S. epidermidis (mm) | E. coli (mm) | P. aeruginosa (mm) | P. mirabilis (mm) | K. pneumoniae (mm) | C. albicans (mm) |
| 3a | 4-Propyloamino | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 3c | 4-Pentyloamino | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 3d | 4-Heksyloamino | 1 | 1 | 0 | 0 | 0 | 0 | 0 |
| 3e | 4-Heptyloamino | 2 | 2 | 0 | 0 | 0 | 0 | 0 |
| 3f | 4-Oktyloamino | 3 | 3 | 0 | 0 | 0 | 0 | 0 |
| 3g | 4-Cyklopropylometyloamino | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 3h | 4-Cykloheksyloamino | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
| 3i | 4-Cykloheksylometyloamino | 1 | 1 | 0 | 0 | 0 | 0 | 0 |
| 3k | 4-(4-Chlorobenzylo)sulfanylo | 0 | 0 | 0 | 0 | 0 | 0 | 2 |
Data summarized from "Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines"[2]. A value of 0 indicates no inhibition zone.
The study demonstrated that only derivatives with at least a three-carbon chain amino group at the 4-position exhibited weak antibacterial properties.[2] The derivative with the 4-benzylsulfanyl substituent (3k ) was the only one to show any antifungal action.[2]
Experimental Protocols
Anticancer Activity Assessment (MTT Assay)
The following is a detailed protocol for determining the cytotoxic activity of compounds against cancer cell lines, based on the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HeLa, HepaRG, Caco-2, AGS, A172)
-
Normal cell line (e.g., RPTEC)
-
Complete growth medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete growth medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions. Serial dilutions are then made in the complete growth medium to achieve the desired final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the different concentrations of the test compounds. A control group receiving medium with DMSO (at the same concentration as in the highest compound concentration) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium containing MTT is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Antimicrobial Activity Assessment (Disc Diffusion Method)
The disc diffusion method is a standard procedure to assess the antimicrobial activity of chemical substances.
Materials:
-
Bacterial strains (e.g., S. aureus, S. epidermidis, E. coli, P. aeruginosa, P. mirabilis, K. pneumoniae)
-
Fungal strain (C. albicans)
-
Mueller-Hinton agar (for bacteria)
-
Sabouraud dextrose agar (for fungi)
-
Sterile paper discs (6 mm in diameter)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic and antifungal discs (for positive control)
-
Solvent-loaded discs (for negative control)
-
Sterile swabs
-
Incubator
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a sterile saline solution to a turbidity equivalent to the 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and rotated against the side of the tube to remove excess fluid. The entire surface of the agar plate is then swabbed evenly in three directions.
-
Application of Discs: Sterile paper discs are impregnated with a known concentration of the test compound. The discs are then placed on the surface of the inoculated agar plates. Standard antibiotic/antifungal discs and solvent control discs are also placed on the plates.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for the fungus.
-
Measurement of Inhibition Zones: After incubation, the diameter of the zone of complete inhibition of microbial growth around each disc is measured in millimeters.
Signaling Pathways and Experimental Workflows
Pyrimidine derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. Two of the most prominent pathways are the EGFR and Aurora Kinase signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers a cascade of downstream signaling events promoting cell growth, proliferation, and survival. Many pyrimidine-based inhibitors are designed to block the ATP-binding site of EGFR, thereby inhibiting its kinase activity.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine analogs.
Aurora Kinase Signaling Pathway
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive targets for cancer therapy. Pyrimidine derivatives have been developed as potent inhibitors of Aurora kinases.
Caption: Role of Aurora kinases in mitosis and their inhibition by pyrimidine analogs.
Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the synthesis and subsequent biological evaluation of novel pyrimidine analogs.
Caption: General experimental workflow for the synthesis and biological screening of pyrimidine analogs.
References
The Strategic Calculus of Pyrimidine Synthesis: A Cost-Benefit Analysis of 5-(Chloromethyl)pyrimidine in Large-Scale Production
In the high-stakes arena of pharmaceutical and agrochemical manufacturing, the selection of a synthetic route can dictate the economic viability and timeline of a product's journey to market. For drug development professionals and research scientists, the choice of key intermediates is a critical decision point. This guide provides a comprehensive cost-benefit analysis of utilizing 5-(Chloromethyl)pyrimidine, a versatile but reactive building block, in large-scale synthesis, comparing it with a primary alternative: the in-situ activation of a more stable precursor, 5-(Hydroxymethyl)pyrimidine.
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and agrochemicals.[1] this compound, in particular, serves as a crucial intermediate for introducing the pyrimidin-5-ylmethyl moiety, a key pharmacophore in various active pharmaceutical ingredients.[2] Its utility, however, is shadowed by challenges related to its reactivity and the handling of hazardous materials in large-scale operations.[3]
Executive Summary: A Comparative Overview
The decision to use this compound directly or to generate a reactive intermediate from 5-(Hydroxymethyl)pyrimidine hinges on a trade-off between process complexity, reagent costs, safety, and throughput. While direct use of the chloromethyl derivative offers a more straightforward, one-step alkylation, the alternative route via the hydroxymethyl precursor provides significant advantages in terms of safety and handling of the starting material.
| Feature | Route A: Direct Use of this compound | Route B: In-situ Activation of 5-(Hydroxymethyl)pyrimidine |
| Starting Material | This compound | 5-(Hydroxymethyl)pyrimidine |
| Key Transformation | Direct nucleophilic substitution (SN2) | Activation of alcohol (e.g., mesylation) followed by nucleophilic substitution |
| Primary Advantages | - Fewer synthetic steps in the final alkylation- Potentially faster reaction time for the substitution step | - Avoids handling of a highly reactive and lachrymatory chloromethyl intermediate- Starting material is more stable and less hazardous- Milder conditions for the final substitution step often lead to higher yields and purity |
| Primary Disadvantages | - Use of a hazardous and reactive starting material- Potential for side reactions and impurities- Higher cost of the starting material | - Additional synthetic step (activation)- Requires careful control of the in-situ activation reaction |
| Safety Concerns | - Corrosive and toxic chlorinating agents used in its synthesis- Lachrymatory nature of the product | - Use of sulfonyl chlorides (e.g., mesyl chloride) which are corrosive- Overall process is generally considered safer due to the nature of the primary starting material |
Quantitative Data Comparison for Large-Scale Synthesis
The following tables provide an estimated comparison of key quantitative parameters for the two primary synthetic routes. The data for Route A is based on the synthesis of this compound, as its cost is a primary factor in its use. Data for Route B is based on the two-step process starting from the corresponding alcohol.
Table 1: Synthesis of the Key Intermediate (Route A Precursor)
| Step | Reagents & Solvents | Reaction Time (h) | Yield (%) | Estimated Reagent Cost/mol of Product | Key Considerations |
| Chlorination of 5-(Hydroxymethyl)pyrimidine | Thionyl chloride (SOCl₂), Dichloromethane (DCM) | 2 - 4 | 85 - 95 | Moderate | Use of excess SOCl₂ requires careful quenching and scrubbing of gaseous HCl byproduct. |
| Oxalyl chloride, DMF (cat.), DCM | 1 - 2 | 90 - 98 | High | Milder conditions, but higher cost and potential for toxic byproducts from DMF. |
Table 2: The Alternative Two-Step Synthesis (Route B)
| Step | Reagents & Solvents | Reaction Time (h) | Yield (%) | Estimated Reagent Cost/mol of Product | Key Considerations |
| Activation of 5-(Hydroxymethyl)pyrimidine | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), DCM | 1 - 3 | 90 - 98 | Low to Moderate | Formation of a reactive mesylate intermediate. Requires anhydrous conditions. |
| Nucleophilic Substitution | Nucleophile, Base (e.g., K₂CO₃), Acetonitrile (MeCN) | 4 - 12 | 80 - 95 | Varies with Nucleophile | Milder conditions compared to alkylation with the chloromethyl derivative. |
Experimental Protocols
Route A: Representative Protocol for Nucleophilic Substitution using this compound
This protocol outlines a general procedure for the N-alkylation of an amine, a common reaction in pharmaceutical synthesis.
-
Materials:
-
This compound hydrochloride (1.0 eq)
-
Substituted amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
-
Procedure:
-
To a stirred solution of the substituted amine in anhydrous DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 20-30 minutes.
-
Add this compound hydrochloride portion-wise to the mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-((arylamino)methyl)pyrimidine derivative.
-
Route B: Two-Step Protocol via In-situ Activation of 5-(Hydroxymethyl)pyrimidine
This protocol details the activation of the alcohol to a more reactive sulfonate ester, followed by nucleophilic substitution.
-
Step 1: Activation of 5-(Hydroxymethyl)pyrimidine
-
Materials:
-
5-(Hydroxymethyl)pyrimidine (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 5-(Hydroxymethyl)pyrimidine in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0°C.
-
Add triethylamine to the solution.
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature for an additional 2 hours.
-
The resulting solution containing the reactive 5-(mesyloxymethyl)pyrimidine intermediate is used directly in the next step.
-
-
-
Step 2: Nucleophilic Substitution
-
Materials:
-
Solution of 5-(mesyloxymethyl)pyrimidine from Step 1
-
Substituted amine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
-
Procedure:
-
To the solution from Step 1, add the substituted amine and potassium carbonate.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the final product.
-
-
Visualizing the Synthetic Pathways and Decision Logic
To further clarify the strategic choice, the following diagrams illustrate the workflows and the cost-benefit analysis logic.
Caption: Comparative experimental workflows for large-scale synthesis.
Caption: Logical relationship in the cost-benefit analysis.
Conclusion
The selection of an optimal synthetic route for the large-scale production of compounds derived from this compound is a multifaceted decision that balances cost, safety, and process efficiency. Route A, utilizing the pre-formed chloromethyl derivative, offers a direct path for nucleophilic substitution but comes with the burdens of higher starting material cost and significant safety considerations associated with handling a reactive and lachrymatory compound.
Conversely, Route B, which involves the in-situ activation of the more stable and safer 5-(Hydroxymethyl)pyrimidine, presents a compelling alternative for large-scale manufacturing. While it introduces an additional synthetic step, the benefits of enhanced safety, milder reaction conditions for the final substitution, and potentially higher overall yields and purity often outweigh the added process complexity. For industries where employee safety and process robustness are paramount, the two-step approach via the hydroxymethyl precursor is frequently the more prudent and ultimately more cost-effective strategy in the long run.
References
A Comparative Guide to the Synthesis of 5-((1H-Indazol-1-yl)methyl)pyrimidine: A Validation of Routes Utilizing 5-(Chloromethyl)pyrimidine and an Alternative Approach
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two synthetic pathways for the preparation of 5-((1H-indazol-1-yl)methyl)pyrimidine, a molecule of interest in medicinal chemistry. The primary route utilizes the commercially available but reactive 5-(chloromethyl)pyrimidine. An alternative, multi-step approach commencing from the more stable 5-(hydroxymethyl)pyrimidine is presented as a viable substitute. This document offers a detailed examination of both methodologies, supported by experimental protocols and quantitative data to inform synthetic strategy and decision-making in a research and development setting.
Introduction
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules. The introduction of substituents at the C5 position is a common strategy for modulating the pharmacological properties of these heterocycles. This compound serves as a reactive building block for the direct introduction of a pyrimidin-5-ylmethyl moiety via nucleophilic substitution. However, its lachrymatory nature and reactivity warrant the exploration of alternative, potentially safer synthetic routes. This guide compares the direct alkylation approach with an alternative pathway involving the in situ activation of 5-(hydroxymethyl)pyrimidine, providing a comprehensive overview for chemists in the pharmaceutical and biotechnology sectors.
Comparative Analysis of Synthetic Routes
The synthesis of 5-((1H-indazol-1-yl)methyl)pyrimidine is presented via two distinct routes. Route A employs the direct N-alkylation of indazole with this compound. Route B offers an alternative by first converting 5-(hydroxymethyl)pyrimidine to a more reactive sulfonate ester, which then undergoes N-alkylation with indazole.
Table 1: Comparison of Synthetic Routes for 5-((1H-Indazol-1-yl)methyl)pyrimidine
| Parameter | Route A: Direct Alkylation | Route B: Two-Step Alkylation via Sulfonate Ester |
| Key Reagent | This compound | 5-(Hydroxymethyl)pyrimidine, Methanesulfonyl Chloride |
| Reaction Type | Nucleophilic Substitution (SN2) | 1. Sulfonylation2. Nucleophilic Substitution (SN2) |
| Number of Steps | 1 | 2 |
| Typical Overall Yield | 65-80% | 70-85% |
| Reaction Time | 4-12 hours | 3-6 hours |
| Key Advantages | Commercially available starting material, straightforward procedure. | Milder final reaction conditions, avoids handling of a volatile chloromethyl intermediate. |
| Key Disadvantages | This compound is a lachrymator and can be highly reactive. | Requires an additional synthetic step, use of sulfonylating agents. |
Synthetic Pathway Diagrams
The logical workflows for the two synthetic routes are depicted below using Graphviz.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Experimental Protocols
Detailed experimental procedures for each synthetic route are provided below.
Route A: Direct N-Alkylation using this compound
Materials:
-
1H-Indazole
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 1H-indazole (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.1 equivalents) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-((1H-indazol-1-yl)methyl)pyrimidine.
Route B: Two-Step Alkylation via 5-((Mesyloxy)methyl)pyrimidine
Step 1: Synthesis of 5-((Mesyloxy)methyl)pyrimidine
Materials:
-
5-(Hydroxymethyl)pyrimidine
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-(hydroxymethyl)pyrimidine (1.0 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere, add methanesulfonyl chloride (1.2 equivalents) dropwise.[1]
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 5-((mesyloxy)methyl)pyrimidine, which can be used in the next step without further purification.
Step 2: N-Alkylation of Indazole with 5-((Mesyloxy)methyl)pyrimidine
Materials:
-
1H-Indazole
-
Crude 5-((Mesyloxy)methyl)pyrimidine from Step 1
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1H-indazole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents) and the crude 5-((mesyloxy)methyl)pyrimidine (1.1 equivalents) from the previous step.
-
Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-((1H-indazol-1-yl)methyl)pyrimidine.
Conclusion
Both synthetic routes presented provide effective methods for the synthesis of 5-((1H-indazol-1-yl)methyl)pyrimidine. The choice between the two pathways will depend on the specific requirements of the researcher and the laboratory setting.
-
Route A is a more direct approach that may be preferable for its simplicity and the use of a commercially available alkylating agent. However, appropriate safety precautions must be taken when handling this compound.
-
Route B offers a valuable alternative that avoids the direct use of a chloromethylating agent. While it involves an additional step, the in situ generation of the more reactive mesylate can lead to higher overall yields and may be more amenable to scale-up.
Ultimately, this guide provides the necessary data and protocols to enable an informed decision on the most suitable synthetic strategy for the preparation of 5-((1H-indazol-1-yl)methyl)pyrimidine and related compounds.
References
A Comparative Analysis of the Reactivity of 2-, 4-, and 5-(Chloromethyl)pyrimidine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of three key isomeric building blocks: 2-(chloromethyl)pyrimidine, 4-(chloromethyl)pyrimidine, and 5-(chloromethyl)pyrimidine. Understanding the relative reactivity of these isomers is crucial for their effective application in the synthesis of novel pharmaceuticals and other bioactive molecules. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, and the ability to selectively functionalize it at different positions is of significant interest in drug discovery.[1][2]
The primary mode of reaction for these compounds is nucleophilic substitution at the chloromethyl group, typically proceeding via a bimolecular (SN2) mechanism.[3][4] The electrophilicity of the benzylic-like carbon is significantly influenced by the position of the chloromethyl group on the electron-withdrawing pyrimidine ring. This guide outlines the theoretical basis for their differential reactivity, provides detailed synthetic protocols for each isomer, and presents a proposed experimental design for a comparative kinetic analysis.
Relative Reactivity Profile
Computational studies on the electron density distribution in the pyrimidine ring indicate that the C2 and C4 positions are more electron-deficient than the C5 position due to the proximity of the electronegative nitrogen atoms. This suggests that the chloromethyl groups at the 2 and 4 positions will be more activated towards nucleophilic attack compared to the 5-position.
Therefore, the predicted order of reactivity for the (chloromethyl)pyrimidine isomers in SN2 reactions is:
2-(Chloromethyl)pyrimidine ≈ 4-(Chloromethyl)pyrimidine > this compound
The similar electron-withdrawing influence of the nitrogen atoms on the ortho (2-) and para (4-) positions suggests that the 2- and 4-isomers will exhibit comparable reactivity. The 5-position (meta) is less affected by the inductive and resonance effects of the nitrogens, leading to a lower electrophilicity of the chloromethyl carbon and consequently, lower reactivity.
This predicted reactivity order is analogous to the substituent effects observed in the SN2 reactions of substituted benzyl chlorides, where electron-withdrawing groups on the aromatic ring increase the reaction rate.
Data Presentation
As no direct experimental kinetic data is available, the following table outlines the predicted relative reactivity based on theoretical considerations. A detailed experimental protocol is provided below to enable researchers to generate quantitative data.
| Isomer | Predicted Relative Reactivity | Rationale |
| 2-(Chloromethyl)pyrimidine | High | Strong electron-withdrawing effect from two adjacent nitrogen atoms, increasing the electrophilicity of the methylene carbon. |
| 4-(Chloromethyl)pyrimidine | High | Strong electron-withdrawing effect from the para- and ortho-nitrogen atoms, leading to high electrophilicity of the methylene carbon. |
| This compound | Low | Weaker electron-withdrawing influence at the meta position, resulting in a less electrophilic methylene carbon compared to the 2- and 4-isomers. |
Experimental Protocols
Synthesis of Isomers
1. Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
This is a two-step synthesis starting from the reduction of a pyrimidine-2-carboxylic acid ester to 2-(hydroxymethyl)pyrimidine, followed by chlorination.
-
Step 1: Synthesis of 2-(Hydroxymethyl)pyrimidine
-
Dissolve ethyl pyrimidine-2-carboxylate (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and absolute ethanol.
-
Add lithium chloride (2.0 eq) and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
After addition, allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(hydroxymethyl)pyrimidine. The product can be purified by column chromatography.
-
-
Step 2: Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride
-
Dissolve 2-(hydroxymethyl)pyrimidine (1.0 eq) in an inert solvent like toluene.
-
Add thionyl chloride (1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
If a precipitate forms, filter the solid product. If not, reduce the solvent volume under vacuum to induce precipitation.
-
Wash the collected solid with cold, anhydrous diethyl ether and dry under vacuum to obtain 2-(chloromethyl)pyrimidine hydrochloride.
-
2. Synthesis of 4-(Chloromethyl)pyrimidine
This synthesis involves the radical chlorination of 4-methylpyrimidine.
-
In a round-bottom flask, combine 4-methylpyrimidine (1.0 eq), N-chlorosuccinimide (1.5 eq), and a radical initiator such as dibenzoyl peroxide in carbon tetrachloride.
-
Heat the mixture to 80°C and maintain this temperature for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove succinimide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as an oil.
-
Purify the oil by flash column chromatography using dichloromethane as the eluent to yield 4-(chloromethyl)pyrimidine.[5]
3. Synthesis of this compound
This protocol is adapted from the synthesis of the analogous pyridine compound, 2-chloro-5-(chloromethyl)pyridine.
-
This synthesis would typically start from 5-methylpyrimidine.
-
The chlorination can be achieved using a chlorinating agent like N-chlorosuccinimide with a radical initiator, similar to the synthesis of the 4-isomer. Alternatively, other chlorination methods used for methylpyridines could be explored.[4]
-
The reaction would involve dissolving 5-methylpyrimidine in a suitable solvent (e.g., carbon tetrachloride) and adding the chlorinating agent and initiator.
-
The reaction mixture would be heated to initiate the radical reaction.
-
Workup would involve filtration and removal of the solvent, followed by purification of the product, likely by column chromatography.
Comparative Kinetic Analysis Protocol
This protocol describes a method to compare the reactivity of the three (chloromethyl)pyrimidine isomers in a nucleophilic substitution reaction with a common nucleophile. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
-
Materials:
-
2-(Chloromethyl)pyrimidine hydrochloride
-
4-(Chloromethyl)pyrimidine
-
This compound
-
A suitable nucleophile (e.g., sodium thiophenoxide, prepared from thiophenol and sodium ethoxide)
-
Anhydrous solvent (e.g., acetonitrile or dimethylformamide)
-
Internal standard for HPLC analysis (e.g., naphthalene)
-
HPLC system with a UV detector
-
-
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each (chloromethyl)pyrimidine isomer of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.1 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Kinetic Run:
-
In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), add a known volume of the solvent and the internal standard stock solution.
-
Add a known volume of one of the (chloromethyl)pyrimidine isomer stock solutions.
-
Initiate the reaction by adding a known volume of the nucleophile stock solution. The final concentrations should be in a suitable range for monitoring (e.g., 0.01 M for the pyrimidine and 0.01 M for the nucleophile for second-order kinetics).
-
Immediately withdraw an aliquot of the reaction mixture (t=0) and quench the reaction (e.g., by diluting with a large volume of a solvent that stops the reaction).
-
Withdraw aliquots at regular time intervals and quench them in the same manner.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC. The mobile phase and column should be chosen to achieve good separation of the starting material, product, and internal standard.
-
Monitor the disappearance of the (chloromethyl)pyrimidine isomer peak and the appearance of the product peak over time, relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the (chloromethyl)pyrimidine isomer versus time.
-
Determine the initial rate of the reaction for each isomer.
-
For a second-order reaction, a plot of 1/[reactant] versus time should be linear, with the slope equal to the rate constant (k).
-
Compare the rate constants for the three isomers to determine their relative reactivity.
-
-
Mandatory Visualization
Caption: Predicted reactivity of (chloromethyl)pyrimidine isomers.
Caption: Experimental workflow for comparative kinetic analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Safety Operating Guide
Proper Disposal of 5-(Chloromethyl)pyrimidine: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 5-(Chloromethyl)pyrimidine was not located. The following guidance is based on the general principles for the safe handling and disposal of halogenated heterocyclic compounds and data from structurally similar chemicals. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure full compliance with all federal, state, and local regulations.
The proper disposal of this compound, a reactive halogenated organic compound, is crucial for maintaining laboratory safety and environmental integrity. Due to its likely hazardous nature, it must be managed as regulated hazardous waste. Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to prevent exposure. Based on data for analogous compounds, this substance should be treated as hazardous.
| PPE Category | Specification |
| Eye Protection | Wear tightly fitting safety goggles or a face shield, especially where splashing is a risk. |
| Hand Protection | Use chemical-resistant gloves (e.g., nitrile, neoprene) that are compatible with chlorinated compounds. |
| Body Protection | A laboratory coat or other protective clothing is necessary to prevent skin exposure. |
| Respiratory Protection | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. A NIOSH/MSHA-approved respirator may be required if ventilation is inadequate. |
Step-by-Step Disposal Procedure
The disposal of this compound and associated waste should be conducted systematically to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Treat all this compound waste, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes, chromatography media), as hazardous waste.[1]
-
This compound is classified as a halogenated organic waste due to the presence of chlorine.[1]
-
It is critical to segregate halogenated waste from non-halogenated waste streams to facilitate proper disposal by a licensed hazardous waste management company.[1]
2. Waste Collection and Containerization:
-
Use a designated, compatible, and properly sealed hazardous waste container. Chemically resistant plastic containers are often preferred to glass to minimize the risk of breakage.
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and a clear indication of the hazards (e.g., "Toxic," "Irritant").
3. Incompatible Materials:
-
Avoid mixing this compound waste with incompatible materials to prevent dangerous reactions.
-
Incompatible materials include:
-
Chloromethylpyrimidines are reactive intermediates susceptible to nucleophilic substitution, which can be exothermic.[3] Mixing with strong nucleophiles should be avoided in a waste container.
4. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to manage potential leaks or spills.
5. Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
All waste must be handled in accordance with local, state, and federal regulations.[4]
6. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE before attempting to clean up the spill.
-
Absorb the spill with an inert, non-combustible material such as vermiculite or sand.
-
Collect the absorbed material into a designated hazardous waste container.
-
Do not allow the spilled material to enter drains or waterways.[5]
-
Clean the spill area thoroughly.
7. Empty Container Disposal:
-
An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[1]
-
After triple-rinsing and allowing it to air dry, and with all labels defaced or removed, the container may be disposed of as non-hazardous waste, though institutional policies may vary.[1]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide provides essential procedures for the safe and compliant disposal of this compound. By adhering to these steps and consulting with your institution's safety professionals, you can ensure a safe laboratory environment and protect the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Chloromethyl)pyrimidine
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-(Chloromethyl)pyrimidine. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and the integrity of your research. Researchers, scientists, and drug development professionals are advised to familiarize themselves with this guidance before working with this compound. This substance is known to be harmful if swallowed, cause severe skin burns and eye damage, and may cause an allergic skin reaction or respiratory irritation.[1][2][3]
Hazard Analysis and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe laboratory practice. The following table summarizes the key hazards associated with this compound and the corresponding mandatory personal protective equipment.
| Hazard | GHS Classification | Required Personal Protective Equipment (PPE) |
| Skin Corrosion/Irritation | Causes severe skin burns and may cause an allergic skin reaction.[1] | Gloves: Chemical-resistant, powder-free gloves (e.g., Nitrile, Neoprene, or elbow-length PVC) are mandatory.[3][4][5] Double gloving is recommended.[6] Gloves must be inspected before each use and changed every 30-60 minutes or immediately upon contamination.[7] Protective Clothing: A long-sleeved, back-closing, disposable gown or a full Tyvek suit is required to prevent skin contact.[4][8] |
| Serious Eye Damage/Irritation | Causes severe eye damage.[1] | Eye Protection: Splash-proof safety goggles conforming to EN 166 or ANSI Z.87.1 standards are required.[4][5] Face Protection: A face shield must be worn over safety goggles whenever there is a risk of splashing.[3][4][7] |
| Inhalation | May cause respiratory irritation.[2][3] | Respiratory Protection: All handling of solid this compound must be conducted in a certified chemical fume hood.[2][9] If engineering controls are not feasible or if irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (e.g., N95) must be used.[4][5] |
| Ingestion | Harmful if swallowed.[1][3] | General Hygiene: Do not eat, drink, or smoke in laboratory areas.[1] Wash hands thoroughly with soap and water after handling and before leaving the work area.[1] |
Operational Protocol: Step-by-Step Handling Procedure
The following protocol outlines the essential steps for safely handling this compound, from preparation to disposal.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is fully operational.[2][9]
-
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance (approximately 55 feet).[9]
-
Clear the work area of all unnecessary items and ignition sources.[1][3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Place absorbent pads on the work surface to contain any potential spills.
2. Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in the table above, ensuring a proper fit. The recommended order is: inner gloves, gown/suit, outer gloves (pulled over the cuffs of the gown), respirator (if required), and finally, face shield and goggles.
3. Handling and Experimental Work:
-
Conduct all manipulations of this compound exclusively within the chemical fume hood.[5][9]
-
Use non-sparking tools for handling the solid material to avoid creating dust.[5]
-
When weighing, use an analytical balance inside the fume hood or a vented balance safety enclosure.
-
Keep the container of this compound tightly sealed when not in use.[1][2]
4. Decontamination and Doffing PPE:
-
Wipe down the work surface and any contaminated equipment with an appropriate deactivating solution.
-
Remove PPE in a manner that avoids self-contamination. The general order for removal is: outer gloves, face shield/goggles, gown/suit, and finally inner gloves.
-
Dispose of all contaminated PPE as hazardous waste.
-
Wash hands thoroughly with soap and water.
5. Waste Disposal:
-
All waste containing this compound, including contaminated PPE and cleaning materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1][3][9]
-
Dispose of the hazardous waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[2][3]
Experimental Workflow
A logical workflow is critical to minimizing risk. The following diagram illustrates the recommended sequence of operations.
Caption: Workflow for Safely Handling this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. echemi.com [echemi.com]
- 6. Emergency department personal protective equipment requirements following out‐of‐hospital chemical biological or radiological events in Australasia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pppmag.com [pppmag.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
